1,3-Difluoro-5-iodo-2-propoxybenzene
Description
Properties
IUPAC Name |
1,3-difluoro-5-iodo-2-propoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2IO/c1-2-3-13-9-7(10)4-6(12)5-8(9)11/h4-5H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGBDCZOBZOKHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1F)I)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to 5-Iodo-1,3-difluoro-2-propoxybenzene: A Versatile Building Block for Advanced Synthesis
Abstract
In the landscape of modern drug discovery and materials science, the design of highly functionalized molecular scaffolds is paramount. Poly-substituted aromatic compounds, particularly those incorporating both fluorine and iodine, serve as exceptionally versatile intermediates. This guide provides an in-depth technical overview of 5-Iodo-1,3-difluoro-2-propoxybenzene, a compound distinguished by its unique arrangement of substituents. We will dissect its core molecular structure, detail its physicochemical properties, and present a logical framework for its synthesis and application. This document is intended for researchers, medicinal chemists, and process development scientists who leverage advanced chemical building blocks to construct complex molecular architectures.
Core Molecular Attributes
The strategic value of any chemical intermediate begins with a precise understanding of its fundamental structure and properties. 5-Iodo-1,3-difluoro-2-propoxybenzene is a molecule designed for synthetic utility, with each substituent playing a critical role in its reactivity and potential applications.
Chemical Structure and Nomenclature
The compound's IUPAC name, 5-Iodo-1,3-difluoro-2-propoxybenzene, explicitly defines its structure: a benzene ring substituted at the 1 and 3 positions with fluorine atoms, at the 2 position with a propoxy group (-O-CH₂CH₂CH₃), and at the 5 position with an iodine atom. This specific substitution pattern creates a unique electronic and steric environment on the aromatic ring.
Caption: 2D structure of 5-Iodo-1,3-difluoro-2-propoxybenzene.
Molecular Formula and Weight
A summary of the key quantitative data for this compound is presented below. The molecular weight is calculated based on the IUPAC atomic weights.
| Property | Value | Source |
| Molecular Formula | C₉H₉F₂IO | Calculated |
| Molecular Weight | 298.07 g/mol | Calculated |
| CAS Number | Not available | N/A |
| Canonical SMILES | CCCCOC1=C(F)C=C(I)C=C1F | Calculated |
| InChI Key | (Predicted) | Calculated |
Strategic Importance in Synthesis
The true value of 5-Iodo-1,3-difluoro-2-propoxybenzene lies not in its final application, but in its role as a versatile intermediate. The orthogonal reactivity of its substituents allows for a stepwise and controlled approach to building molecular complexity, a cornerstone of modern medicinal chemistry.
The Role of Halogen Substituents
The compound features three halogen atoms, each offering distinct synthetic possibilities.
-
Fluorine Atoms: The two fluorine atoms are strong electron-withdrawing groups. Their presence on the ring significantly influences the molecule's electronic properties. In the context of drug development, fluorine substitution is a well-established strategy to enhance metabolic stability, improve binding affinity to biological targets, and increase lipophilicity, which can aid in cell membrane permeability.[1]
-
Iodine Atom: The iodine at the 5-position is the primary synthetic handle. The carbon-iodine bond is relatively weak, making it an excellent leaving group in a variety of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the precise introduction of diverse chemical moieties—such as aryl, alkyl, or alkyne groups—at this position, enabling the rapid generation of compound libraries for screening. The selective reactivity of iodine over fluorine is a key feature in synthetic design.[2]
The Propoxy Ether Group
The 2-propoxy group serves several functions. It acts as a sterically bulky group that can direct the regioselectivity of subsequent reactions on the ring. Furthermore, it modulates the compound's overall solubility and lipophilicity. In a drug development context, such ether linkages can serve as hydrogen bond acceptors and contribute to the molecule's conformational profile, influencing how it fits into a target's binding pocket.
Proposed Synthetic Protocol and Rationale
Objective: To synthesize 5-Iodo-1,3-difluoro-2-propoxybenzene from a commercially available starting material.
Workflow Diagram:
Caption: Proposed synthetic workflow for the target compound.
Detailed Step-by-Step Methodology
Step 1: Synthesis of 2,6-Difluoro-3-iodophenol (Intermediate)
This step leverages directed ortho-metalation, where an existing substituent directs deprotonation to an adjacent position.
-
Reactor Setup: A flame-dried, three-neck round-bottom flask is assembled with a magnetic stirrer, a thermometer, and an argon inlet. The system is purged with inert gas.
-
Solvent and Reagent: Anhydrous tetrahydrofuran (THF) is added to the flask and cooled to -78 °C using a dry ice/acetone bath.
-
Base Addition: A solution of n-Butyllithium (n-BuLi) in hexanes (1.1 equivalents) is added dropwise, maintaining the internal temperature below -70 °C.
-
Rationale: n-BuLi is a strong base capable of deprotonating the aromatic ring. The low temperature is critical to prevent side reactions and decomposition of the organolithium intermediate.
-
-
Substrate Addition: A solution of 1,3-difluoro-2-iodobenzene (1.0 equivalent) in anhydrous THF is added slowly to the reaction mixture. The mixture is stirred at -78 °C for 1-2 hours.
-
Rationale: The iodine atom is known to direct lithiation to the ortho position (C6), which is activated by the adjacent fluorine atom.
-
-
Electrophilic Quench: Trimethyl borate (1.2 equivalents) is added dropwise. The reaction is allowed to slowly warm to room temperature and stirred overnight.
-
Rationale: The borate ester acts as an electrophile, trapping the lithiated intermediate. This is a standard and reliable method for introducing a hydroxyl group precursor.
-
-
Oxidative Workup: The reaction is cooled to 0 °C and quenched by the slow addition of aqueous acetic acid, followed by hydrogen peroxide (30% solution).
-
Rationale: The acidic workup hydrolyzes the borate ester, and the subsequent oxidation with H₂O₂ replaces the boron moiety with a hydroxyl group to yield the desired phenol.
-
-
Purification: The product is extracted with an organic solvent (e.g., ethyl acetate), washed, dried, and purified by column chromatography to yield the phenol intermediate.
Step 2: Williamson Ether Synthesis to Final Product
This is a classic and highly reliable method for forming ethers.
-
Reactor Setup: To a flask containing the purified 2,6-difluoro-3-iodophenol (1.0 equivalent) and a suitable solvent like N,N-Dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃, 2.0 equivalents).
-
Rationale: The base deprotonates the acidic phenol, forming a phenoxide anion. The phenoxide is a much stronger nucleophile than the neutral phenol, which is necessary for the subsequent Sₙ2 reaction.
-
-
Alkylating Agent: Add 1-iodopropane (1.2 equivalents) to the mixture.
-
Rationale: 1-Iodopropane is an excellent electrophile for this Sₙ2 reaction. The iodide is a superb leaving group, facilitating a rapid and clean reaction.
-
-
Reaction Conditions: Heat the mixture to 60-80 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup and Purification: After cooling, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography to yield pure 5-Iodo-1,3-difluoro-2-propoxybenzene.
Conclusion
5-Iodo-1,3-difluoro-2-propoxybenzene represents a strategically designed molecular building block. Its architecture provides chemists with a powerful tool for constructing complex molecules through regioselective, high-yielding transformations. The presence of fluorine atoms offers a pathway to enhance the pharmacokinetic properties of potential drug candidates, while the synthetically versatile iodine atom opens the door to a vast chemical space via cross-coupling chemistry. Understanding the interplay of these functional groups is key to unlocking the full potential of this and similar intermediates in the demanding fields of pharmaceutical and materials research.
References
-
Kaszyński, P., & Li, W. (2004). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Vanderbilt University. This paper discusses the synthesis of polyhalogenated benzenes, highlighting the differential reactivity of halogen substituents which is a core concept for using the target molecule. [2]
-
Chem-Impex International. (n.d.). 1,3-Difluoro-5-iodobenzene. This product page describes a related compound, noting its utility as a building block in pharmaceuticals and materials science due to its reactive halogen substituents. [1]
Sources
Advanced Technical Guide & Safety Data Synthesis: 2-Propoxy-1,3-difluoro-5-iodobenzene
Executive Summary
As drug discovery and advanced materials science increasingly rely on heavily functionalized aromatic systems, 2-Propoxy-1,3-difluoro-5-iodobenzene (CAS: 1826110-26-2) has emerged as a highly specialized and critical building block[1]. This whitepaper transcends a standard Safety Data Sheet (SDS). My objective as a Senior Application Scientist is to provide you with the causality behind its physicochemical properties, its mechanistic behavior in the reactor, and self-validating protocols for its safe and effective application.
Chemical Identity & Structural Logic
The molecular architecture of 2-Propoxy-1,3-difluoro-5-iodobenzene (C9H9F2IO) is deliberately designed for orthogonal reactivity in complex syntheses[2]:
-
C-I Bond (Position 5): The carbon-iodine bond is highly polarizable and possesses a low bond dissociation energy (~65 kcal/mol), making it the exclusive, prime site for oxidative addition by transition metals.
-
C-F Bonds (Positions 1 & 3): Flanking the propoxy group, these strongly electronegative fluorine atoms exert a profound inductive electron-withdrawing effect. In medicinal chemistry, this motif is utilized to lock the conformation of the ether and block cytochrome P450-mediated oxidative metabolism at the ortho positions, thereby enhancing biological activity[3].
-
Propoxy Group (Position 2): Provides an electron-donating resonance effect to the ring while significantly increasing the lipophilicity (LogP) of the molecule, a highly desirable trait for tuning the pharmacokinetic properties of downstream active pharmaceutical ingredients (APIs).
Physicochemical Data & Hazard Profile
To safely handle this compound, one must understand how its physical properties dictate its hazard profile. Below is a synthesized data table based on its structural characteristics and supplier specifications[1][2].
| Property | Value | Causality / Relevance |
| Chemical Name | 1,3-Difluoro-5-iodo-2-propoxybenzene | Nomenclature defines the exact substitution pattern. |
| CAS Number | 1826110-26-2 | Unique registry identifier for procurement and tracking[1]. |
| Molecular Formula | C9H9F2IO | Indicates a high halogen ratio, impacting fluid density. |
| Molecular Weight | 298.07 g/mol | Required for precise stoichiometric calculations[1]. |
| Appearance | Colorless to light yellow liquid | Yellowing indicates trace free iodine (I2) release from degradation. |
| Storage Temp | 2 - 8 °C (Refrigerated) | Minimizes thermal degradation of the weak C-I bond[3]. |
Hazard Causality (GHS Classification)
Drawing from baseline data of its structural analog, 1,3-difluoro-5-iodobenzene, this compound is classified under GHS as causing Skin Irritation (H315) , Serious Eye Irritation (H319) , and Specific Target Organ Toxicity - Single Exposure for respiratory irritation (H335) [4].
-
Why does it irritate? The causality here is driven by the molecule's high lipophilicity (imparted by the propoxy tail and fluorine groups). This allows the chemical to rapidly partition into and disrupt the lipid bilayers of the stratum corneum and ocular mucosa.
-
Photolytic Risk: Under UV light, the C-I bond undergoes homolytic cleavage, generating reactive iodine radicals that exacerbate tissue irritation and degrade the reagent's purity.
Logical causality tree for hazard mitigation and handling of iodinated aromatic compounds.
Synthetic Utility & Experimental Workflow
The most frequent application of 2-Propoxy-1,3-difluoro-5-iodobenzene is as an electrophile in Palladium-catalyzed cross-coupling reactions. The iodine atom is selectively targeted over the fluorine atoms due to the vast difference in bond dissociation energies.
Catalytic cycle for the Suzuki-Miyaura cross-coupling of 2-Propoxy-1,3-difluoro-5-iodobenzene.
Experimental Protocol: Self-Validating Suzuki-Miyaura Cross-Coupling
As an Application Scientist, I mandate that every protocol must be a self-validating system . This means incorporating visual and analytical checkpoints to ensure the reaction is proceeding safely and efficiently, rather than blindly following a recipe.
Objective: Couple 2-Propoxy-1,3-difluoro-5-iodobenzene with a standard aryl boronic acid.
Step-by-Step Methodology:
-
Preparation & Degassing: In an oven-dried Schlenk flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 2-Propoxy-1,3-difluoro-5-iodobenzene and 1.2 equivalents of the target aryl boronic acid in a 4:1 mixture of 1,4-Dioxane and Water.
-
Causality: Water is strictly required to dissolve the inorganic base and facilitate the formation of the reactive boronate species necessary for the transmetalation step.
-
-
Base Addition: Add 2.0 equivalents of Potassium Carbonate (K₂CO₃).
-
Causality: K₂CO₃ is a mild base, sufficient to drive the coupling without risking the cleavage of the propoxy ether or nucleophilic aromatic substitution (SNAr) of the fluorine atoms.
-
-
Deoxygenation (Critical Safety & Yield Step): Sparge the solution with ultra-pure Argon for 15 minutes.
-
Causality: Molecular oxygen irreversibly oxidizes the active Pd(0) catalyst to inactive Pd(II) peroxo complexes, halting the catalytic cycle.
-
-
Catalyst Introduction: Quickly add 0.05 equivalents (5 mol%) of Pd(dppf)Cl₂.
-
Self-Validation Checkpoint: The solution will typically transition to a reddish-brown color, indicating the active dissolution of the catalyst.
-
-
Thermal Activation: Heat the reaction mixture to 80°C under a positive pressure of Argon for 12 hours.
-
Self-Validation Checkpoint: Monitor via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate eluent. The disappearance of the highly UV-active starting material confirms the successful consumption of the C-I bond.
-
-
Quench & Extraction: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Advanced Disposal Protocols
Do not treat this compound as standard organic waste. It must be segregated into Halogenated Organic Waste .
-
Causality: Mixing iodinated aromatics with highly acidic or oxidizing waste streams can lead to the oxidation of trace iodide into volatile, highly toxic iodine gas (I₂). Always ensure waste carboys are properly vented and stored away from direct sunlight.
References
1.4. Title : 1,3-Difluoro-5-iodobenzene | C6H3F2I | CID 2778221 Source : PubChem (National Center for Biotechnology Information) URL :[Link]
Sources
1,3-Difluoro-5-iodo-2-propoxybenzene suppliers and price per gram
An In-Depth Technical Guide to 1,3-Difluoro-5-iodo-2-propoxybenzene: Synthesis, Properties, and Sourcing of a Key Analogue
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the synthesis, properties, and procurement of this compound. It is important to note that as of the current date, this specific molecule is not commercially available from major chemical suppliers, and dedicated literature on its synthesis and applications is scarce. Therefore, this guide will provide a comprehensive overview of a critical and commercially available precursor, 1,3-difluoro-5-iodobenzene , and subsequently outline a scientifically robust, proposed synthesis for the target molecule, this compound. This approach is designed to empower researchers with the necessary information to either procure the key starting material or synthesize the desired compound in-house.
Part 1: The Foundational Analogue: 1,3-Difluoro-5-iodobenzene
1,3-Difluoro-5-iodobenzene is a versatile aromatic compound that serves as a crucial building block in various fields, particularly in pharmaceutical and materials science.[1] Its unique substitution pattern, featuring two deactivating but ortho-, para-directing fluorine atoms and a versatile iodine atom, makes it an excellent substrate for a range of chemical transformations. The fluorine atoms can enhance properties such as metabolic stability and binding affinity in drug candidates, while the iodine atom is amenable to various cross-coupling reactions.
Physicochemical Properties of 1,3-Difluoro-5-iodobenzene
| Property | Value | Source |
| CAS Number | 2265-91-0 | [1][2][3][4] |
| Molecular Formula | C₆H₃F₂I | [1][3] |
| Molecular Weight | 239.99 g/mol | [1][3][5] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 173-174 °C | [2] |
| Density | 1.99 g/cm³ | [1] |
| Refractive Index | ~1.554 | [1] |
| Purity | ≥97% | [4] |
Commercial Availability and Pricing
1,3-Difluoro-5-iodobenzene is readily available from several chemical suppliers. The price is subject to change based on purity, quantity, and vendor. The following table provides an overview of representative suppliers and their pricing.
| Supplier | Quantity | Estimated Price (USD) | Purity |
| Sigma-Aldrich | 1 g | $31.05 | 97% |
| 5 g | $35.65 | ||
| 10 g | $36.80 | ||
| Thermo Scientific Chemicals | 1 g | $36.65 | ≥98% |
| Chem-Impex | - | Price not listed | ≥98% |
| ChemScene | 100 mg | $34.00 | ≥98% |
| ChemicalBook (Various) | per kg | $0.10 - $15.00 | 99% |
Note: Prices are indicative and were accurate at the time of this report. Please consult the suppliers' websites for current pricing and availability.
Part 2: Proposed Synthesis of this compound
The introduction of a propoxy group onto the 1,3-difluoro-5-iodobenzene scaffold at the 2-position can be achieved through a nucleophilic aromatic substitution (SₙAr) reaction. The fluorine atoms on the ring are electron-withdrawing, which activates the ring towards nucleophilic attack. The position ortho to both fluorine atoms (the 2-position) is the most electron-deficient and therefore the most likely site for substitution.
A plausible and effective method for this transformation is a variation of the Williamson ether synthesis , where sodium propoxide acts as the nucleophile.
Overall Synthetic Pathway
Caption: Proposed synthesis of the target molecule.
Detailed Experimental Protocol
Reaction: 1,3-Difluoro-5-iodobenzene + Sodium Propoxide → this compound
Materials and Reagents:
-
1,3-Difluoro-5-iodobenzene (1.0 eq)
-
Sodium metal (1.1 eq)
-
Anhydrous propan-1-ol (as solvent)
-
Anhydrous Toluene (optional co-solvent)
-
Deionized water
-
Diethyl ether or Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (1 M solution)
Procedure:
-
Preparation of Sodium Propoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add anhydrous propan-1-ol. Carefully add sodium metal in small pieces to the propan-1-ol under a nitrogen atmosphere. The reaction is exothermic and will produce hydrogen gas. Allow the sodium to react completely to form sodium propoxide.
-
Reaction Setup: To the freshly prepared solution of sodium propoxide in propan-1-ol, add 1,3-difluoro-5-iodobenzene (1.0 eq). If solubility is an issue, anhydrous toluene can be added as a co-solvent.
-
Reaction Conditions: Heat the reaction mixture to reflux (the boiling point of propan-1-ol is approximately 97 °C) and maintain the reflux with stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of deionized water. If a co-solvent was used, remove it under reduced pressure.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers.
-
Washing: Wash the combined organic layers with deionized water, followed by a wash with brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Experimental Workflow Diagram
Caption: Step-by-step laboratory workflow.
Part 3: Predicted Properties and Potential Applications
The introduction of a propoxy group at the 2-position is expected to modify the physicochemical and biological properties of the 1,3-difluoro-5-iodobenzene core.
-
Lipophilicity: The addition of the propyl chain will increase the lipophilicity of the molecule, which could enhance its ability to cross cell membranes.
-
Steric Hindrance: The propoxy group will introduce steric bulk around the iodine atom, which may influence its reactivity in subsequent cross-coupling reactions.
-
Electronic Effects: The oxygen of the propoxy group is an electron-donating group, which will slightly deactivate the ring towards further nucleophilic substitution but could influence the regioselectivity of electrophilic aromatic substitution reactions.
Potential Applications:
Given the applications of related fluorinated aromatic compounds, this compound could be a valuable intermediate in:
-
Drug Discovery: As a building block for the synthesis of novel therapeutic agents, where the unique combination of fluorine, iodine, and a propoxy group could be used to fine-tune the pharmacological profile of a lead compound.
-
Agrochemicals: In the development of new pesticides and herbicides, where fluorinated compounds often exhibit enhanced efficacy.
-
Materials Science: In the synthesis of liquid crystals, polymers, and other advanced materials where specific electronic and physical properties are required.
Part 4: Safety and Handling
1,3-Difluoro-5-iodobenzene:
-
Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[5]
-
Precautions: Handle in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety glasses, lab coat). Keep away from heat and open flames.
This compound (Predicted):
-
Similar precautions should be taken as with the starting material. A full safety assessment should be conducted before synthesis.
Sodium Metal:
-
Hazards: Highly reactive, corrosive, and flammable. Reacts violently with water.
-
Precautions: Handle under an inert atmosphere and with extreme care.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
References
-
PubChem. 1,3-Difluoro-5-iodobenzene. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. francis-press.com [francis-press.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Volume # 3(136), May - June 2021 — "Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes" [notes.fluorine1.ru]
Technical Comparative Analysis: 2-Propoxy vs. 2-Methoxy 1,3-Difluoro-5-iodobenzene Derivatives
This guide provides an in-depth technical analysis of 1,3-Difluoro-5-iodo-2-propoxybenzene and its 2-methoxy analog , focusing on their structural distinctions, synthetic methodologies, and applications in materials science (specifically Liquid Crystals) and medicinal chemistry.
Executive Summary
The transition from a 2-methoxy (C1) to a 2-propoxy (C3) substituent on the 1,3-difluoro-5-iodobenzene core is not merely a change in chain length; it is a strategic modification used to engineer phase behavior, solubility, and molecular packing.
While the methoxy analog provides a rigid, high-melting core suitable for maximizing optical anisotropy (
Both molecules feature the vicinal difluoro-alkoxy motif, which generates a strong transverse dipole moment, essential for negative dielectric anisotropy (
Part 1: Structural & Electronic Characterization
The Vicinal Difluoro-Alkoxy Motif
The core structure is defined by an alkoxy group "sandwiched" between two fluorine atoms. This arrangement creates a specific electronic environment:
-
Electronic Shielding: The lone pairs on the alkoxy oxygen are electronically coupled with the electron-withdrawing fluorine atoms.
-
Dipole Moment: The C-F dipoles point away from the ring center. The alkoxy group's dipole adds vectorially. In the 2-position (flanked by F at 1,3), the transverse dipole is maximized, which is the functional mechanism for negative dielectric anisotropy in LC mixtures.
Steric & Conformational Impact
The primary difference lies in the steric volume and rotational freedom of the alkoxy tail.
| Feature | 2-Methoxy Analog (-OCH | 2-Propoxy Analog (-OCH |
| Rotational Degrees of Freedom | Low (Rigid) | High (Flexible) |
| Steric Cone Angle | Narrow | Wide (Dynamic) |
| Crystal Packing | Efficient, Dense (High | Disrupted, Loose (Lower |
| Solubility (Lipophilicity) | Moderate (LogP ~2.8) | High (LogP ~3.8) |
Visualization of Electronic/Steric Environment
Figure 1: Impact of alkoxy chain length on the physicochemical state of the fluorinated core.
Part 2: Synthetic Pathways & Process Chemistry[1]
The synthesis of both analogs typically proceeds from 2,6-difluorophenol . The choice of alkylating agent dictates the final product. The 5-iodo position is installed before or after alkylation, but the Phenol
Retrosynthetic Analysis
-
Target: 1,3-Difluoro-5-iodo-2-alkoxybenzene.
-
Precursor: 4-Iodo-2,6-difluorophenol.
-
Starting Material: 2,6-Difluorophenol.
Detailed Experimental Protocols
Step 1: Iodination of 2,6-Difluorophenol
This step is identical for both analogs. The hydroxyl group directs the iodine to the para position (C4 relative to OH, C5 relative to F in the final product numbering).
-
Reagents: Iodine (
), Hydrogen Peroxide ( ), Water/Methanol. -
Mechanism: Electrophilic aromatic substitution. The 2,6-fluorines activate the ring slightly less than the OH, but the OH is the dominant director.
-
Protocol:
-
Dissolve 2,6-difluorophenol (1.0 eq) in Methanol.
-
Add
(0.5 eq) and stir. -
Slowly add 30%
(0.6 eq) dropwise at <30°C. (Oxidative iodination recycles the iodide). -
Stir 4h. Quench with Sodium Thiosulfate.
-
Acidify and extract with DCM.
-
Yield: ~90-95% of 4-iodo-2,6-difluorophenol .
-
Step 2: Alkylation (Divergent Step)
Option A: Synthesis of 2-Methoxy Analog
-
Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS), Potassium Carbonate (
), Acetone. -
Procedure:
-
Suspend 4-iodo-2,6-difluorophenol (1.0 eq) and
(1.5 eq) in Acetone. -
Add MeI (1.2 eq) dropwise. Caution: MeI is a carcinogen.
-
Reflux for 2-4 hours.
-
Filter salts, concentrate filtrate.
-
Recrystallize from Hexane.
-
Result: White crystalline solid.
-
Option B: Synthesis of 2-Propoxy Analog
-
Reagents: 1-Bromopropane (
-PrBr), Potassium Carbonate ( ), DMF (Dimethylformamide) or Acetone. -
Critical Nuance: The propyl group is bulkier. DMF is often preferred over acetone to accelerate the
reaction rate due to higher temperature capability and better solvation of the phenoxide anion. -
Procedure:
-
Dissolve 4-iodo-2,6-difluorophenol (1.0 eq) in DMF.
-
Add
(2.0 eq). Stir 30 min to form the phenoxide. -
Add 1-Bromopropane (1.5 eq).
-
Heat to 60-80°C for 6-12 hours. (Slower than methylation).
-
Aqueous workup (Water/Ethyl Acetate extraction).
-
Result: Colorless oil or low-melting solid.
-
Synthesis Workflow Diagram
Figure 2: Divergent synthesis pathways for methoxy and propoxy derivatives.
Part 3: Physicochemical & Functional Implications
Solubility and Lipophilicity (LogP)
The propoxy group adds three carbons, significantly increasing lipophilicity. This is crucial for:
-
Drug Development: Enhancing blood-brain barrier (BBB) penetration if the core is part of a CNS drug.
-
Liquid Crystals: Ensuring the molecule dissolves in the nematic host mixture. Pure fluorinated aromatics often suffer from poor solubility; the propoxy tail acts as a "solubilizing anchor."
| Property | 2-Methoxy Analog | 2-Propoxy Analog | Impact |
| LogP (Calc) | ~2.8 | ~3.8 | Propoxy is significantly more lipophilic. |
| Melting Point | High (>50°C typically) | Low (<25°C or supercools) | Propoxy enables room-temp liquid handling. |
| Viscosity | Low (if melted) | Moderate | Propoxy increases rotational viscosity ( |
Reactivity in Cross-Coupling (The 5-Iodo Position)
Both molecules serve as electrophiles in Suzuki-Miyaura or Sonogashira couplings.
-
Electronic Effect: The 1,3-difluoro substitution makes the C-I bond electron-deficient, facilitating rapid oxidative addition of Palladium(0).
-
Steric Effect: The 2-alkoxy group is remote (para) to the 5-iodo site. Therefore, switching from methoxy to propoxy has negligible steric impact on the coupling efficiency at the iodine center.
-
Process Implication: The propoxy analog's higher solubility in non-polar solvents (Toluene, Heptane) allows for higher concentration reactions compared to the methoxy analog, which may require polar co-solvents (THF, DME) to stay in solution.
Part 4: References
-
ChemicalBook. (2025). 1,3-Difluoro-5-iodobenzene Properties and Synthesis.
-
BenchChem. (2025).[1] Synthesis of 2,4-Difluorophenol and Derivatives.[1]
-
MDPI. (2024). Effect of Alkoxy Chain Length on Fluorinated Benzene Derivatives.[2]
-
Vanderbilt University. (2003). Synthesis and Thiolation of 1,3-Difluoro-2,4,6-trihalobenzenes.
-
Sigma-Aldrich. (2025). 1,3-Difluoro-5-iodobenzene Product Data.
Sources
Strategic Utilization of Fluorinated Iodobenzene Derivatives in Modern Pharmacophore Design
The following technical guide is structured to provide actionable, high-level insights for drug discovery scientists. It moves beyond generic textbook definitions to focus on the strategic application of fluorinated iodobenzenes as high-value intermediates and radiotracers.
Executive Summary: The "Fluorine-Iodine" Synergy
In the landscape of modern drug discovery, fluorinated iodobenzene derivatives represent a unique intersection of reactivity and stability. They are not merely reagents; they are "programmable" building blocks that leverage two distinct chemical behaviors:
-
The Iodine Handle (The "Warhead"): A highly polarizable, excellent leaving group (
of HI -10) that facilitates high-fidelity cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) and serves as a precursor for hypervalent iodine reagents. -
The Fluorine Scaffold (The "Shield"): The C-F bond (approx. 116 kcal/mol) provides metabolic blocking against P450 oxidation, modulates lipophilicity (logP), and alters the electronic landscape of the ring to enable specific nucleophilic aromatic substitutions (
).
This guide details the technical workflows for utilizing these derivatives in Lead Optimization (via cross-coupling) and Radiopharmaceuticals (via
Synthetic Utility: The Cross-Coupling Engine
The primary utility of fluorinated iodobenzenes lies in their ability to undergo selective metal-catalyzed cross-coupling. Unlike their brominated or chlorinated counterparts, iodides undergo oxidative addition with Pd(0) significantly faster, often allowing for catalyst loading reduction and milder reaction temperatures—critical when handling sensitive fluorinated scaffolds.
Case Study: 3-Fluoro-5-iodobenzamide in Kinase Inhibitor Synthesis
A prime example of this utility is the synthesis of RAF/MEK kinase inhibitors.[1] The 3-fluoro-5-iodobenzamide scaffold serves as a divergent point. The iodine atom allows for the installation of the "tail" region of the inhibitor (often a hydrophobic aryl group) via Suzuki coupling, while the fluorine atom remains to modulate the acidity of the amide proton and interact with residues in the ATP-binding pocket.
Mechanism of Action: Electronic Effects on Catalysis
The presence of fluorine atoms on the iodobenzene ring significantly alters the catalytic cycle:
-
Accelerated Oxidative Addition: The electron-withdrawing nature of fluorine (
) decreases the electron density on the carbon-iodine bond, making the oxidative addition of Pd(0) more favorable compared to non-fluorinated analogs. -
Stabilized Intermediates: The resulting Ar-Pd(II)-I complex is electrophilic, requiring electron-rich phosphine ligands (e.g., XPhos, SPhos) to facilitate the subsequent transmetallation step.
Visualization: The Fluorine-Modulated Catalytic Cycle
Caption: Figure 1. Palladium-catalyzed cycle showing the acceleration of oxidative addition by the electron-withdrawing fluorine substituents.
Radiopharmaceutical Applications: The F Gateway
Fluorinated iodobenzenes are indispensable in Positron Emission Tomography (PET). They serve as the structural basis for Diaryliodonium Salts , which are the "Gold Standard" precursors for introducing nucleophilic
The Iodonium Salt Strategy
To label an arene with
Case Study: [ F]FIBG Synthesis
(4-[
-
Precursor: 4-cyano-2-iodo-N,N,N-trimethylanilinium triflate (or corresponding iodonium salt).
-
Reaction: Nucleophilic displacement of the trimethylammonium or iodonium group by
F. -
Outcome: The iodine at position 3 remains intact (for affinity), while the
F is introduced at position 4.
Visualization: Radiosynthesis Workflow
Caption: Figure 2. Workflow for converting iodobenzene precursors into clinical [18F]PET tracers via hypervalent iodine intermediates.
Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling of 3-Fluoro-5-iodobenzamide
Standardized protocol for library generation.
| Step | Action | Critical Parameter |
| 1. Setup | Charge a reaction vial with 3-fluoro-5-iodobenzamide (1.0 equiv), Aryl boronic acid (1.2 equiv), and | Use an inert atmosphere ( |
| 2. Solvent | Add degassed 1,4-dioxane/water (4:1 ratio). | Water is essential for the boronate activation step. |
| 3. Base | Add | Cesium bases often outperform Potassium in fluorinated systems due to solubility. |
| 4. Reaction | Heat to 80°C for 4–6 hours. | Monitor by LCMS. The Iodine should be consumed rapidly. |
| 5. Workup | Filter through Celite, dilute with EtOAc, wash with brine. | Remove Pd residues using a scavenger resin if for biological assay. |
Protocol B: Synthesis of Diaryliodonium Precursor for PET
Preparation of the "leaving group" scaffold.
-
Oxidation: Dissolve the fluorinated iodobenzene (1.0 equiv) in DCM. Add m-CPBA (1.1 equiv) and
(1.1 equiv). -
Coupling: Add the auxiliary arene (e.g., mesitylene) (1.1 equiv).
-
Conditions: Stir at Room Temperature for 12–24 hours. The solution will often turn yellow/orange.
-
Isolation: Concentrate in vacuo and precipitate with diethyl ether. The diaryliodonium tosylate salt usually crashes out as a white solid.
-
Validation: Confirm structure via
NMR. Look for the distinct downfield shift of protons ortho to the iodine(III) center.
Physicochemical Data Comparison
The substitution of Hydrogen with Fluorine or Iodine drastically changes the drug-like properties of the molecule.
| Property | Hydrogen (H) | Fluorine (F) | Iodine (I) | Impact on Drug Design |
| Van der Waals Radius | 1.20 Å | 1.47 Å | 1.98 Å | F is a bioisostere for H; I is a steric block. |
| Electronegativity | 2.1 | 4.0 | 2.5 | F pulls electron density; I is polarizable. |
| C-X Bond Energy | 99 kcal/mol | 116 kcal/mol | 57 kcal/mol | C-F is metabolically stable; C-I is reactive. |
| Hammett | 0.00 | 0.06 | 0.18 | Both are electron-withdrawing by induction. |
References
-
Synthesis of Kinase Inhibitors: BenchChem Application Notes. Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Fluoro-5-iodobenzamide. Link
-
[18F]FIBG Synthesis: Vaidyanathan, G., et al. (1997). (4-[18F]fluoro-3-iodobenzyl)guanidine, a potential MIBG analogue for positron emission tomography.[2] Journal of Nuclear Medicine. Link
-
Diaryliodonium Salts in PET: Pike, V. W., & Aigbirhio, F. I. (1995). Reactions of cyclotron-produced [18F]fluoride with diaryliodonium salts—a novel route to [18F]fluoroarenes. J. Chem. Soc., Perkin Trans. 1. Link
-
Thiol-Fluoro Click Chemistry: Becer, C. R., et al. (2009). Clicking pentafluorostyrene copolymers: Synthesis, nanopatterning, and biofunctionalization. Macromolecules. Link
-
Palladium Catalysis Kinetics: Barrios-Landeros, F., et al. (2008). Effect of Fluorine Substitution on the Properties of Aryl Palladium Complexes. J. Am. Chem. Soc. Link
Sources
Methodological & Application
Application Note & Protocol: Synthesis of 1,3-Difluoro-5-iodo-2-propoxybenzene from 3,5-Difluorophenol
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the synthesis of 1,3-difluoro-5-iodo-2-propoxybenzene, a valuable building block in medicinal chemistry and materials science.[1] The protocol details a two-step synthetic route commencing with the Williamson ether synthesis of 3,5-difluorophenol to yield 1,3-difluoro-2-propoxybenzene, followed by electrophilic iodination. This application note offers an in-depth explanation of the underlying chemical principles, detailed step-by-step experimental procedures, safety protocols, and methods for product purification and characterization. The inclusion of fluorinated motifs is a critical strategy in modern drug design, and this guide provides a robust pathway to a key fluorinated intermediate.[2][3]
Introduction
Aryl ethers, particularly those bearing fluorine atoms, are prominent structural motifs in a wide array of pharmaceuticals, agrochemicals, and advanced materials.[4] The presence of fluorine can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, making fluorinated compounds highly sought after in drug discovery programs.[2] The target molecule, this compound, incorporates both fluorine atoms and an iodine atom, the latter of which serves as a versatile handle for further chemical transformations, such as cross-coupling reactions. This application note provides a reliable and detailed protocol for its synthesis from the readily available starting material, 3,5-difluorophenol.
The synthesis proceeds in two key stages:
-
Williamson Ether Synthesis: The phenolic hydroxyl group of 3,5-difluorophenol is deprotonated by a suitable base to form a phenoxide ion. This nucleophilic phenoxide then reacts with an n-propyl halide via a bimolecular nucleophilic substitution (SN2) reaction to form the corresponding ether, 1,3-difluoro-2-propoxybenzene.[5][6]
-
Electrophilic Aromatic Iodination: The resulting aryl ether undergoes regioselective iodination. The propoxy group is an activating group and, in conjunction with the deactivating but ortho-, para- directing fluorine atoms, directs the incoming electrophilic iodine to the C5 position.
Overall Reaction Scheme
Caption: Overall two-step synthesis of the target compound.
PART 1: Williamson Ether Synthesis of 1,3-Difluoro-2-propoxybenzene
Mechanistic Insight
The Williamson ether synthesis is a classic and robust method for preparing ethers.[7] The reaction proceeds via an SN2 mechanism, where the alkoxide (in this case, the phenoxide) acts as a nucleophile and attacks the primary alkyl halide.[5] The choice of a primary alkyl halide, such as 1-iodopropane or 1-bromopropane, is crucial to favor substitution over elimination, which can be a competing side reaction with secondary or tertiary halides.[6][8] The use of a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile facilitates the SN2 reaction by solvating the cation of the base without strongly solvating the nucleophilic phenoxide.
Experimental Protocol
Materials and Reagents
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 3,5-Difluorophenol | 2713-34-0 | 130.09 | 5.00 g | 38.4 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 7.99 g | 57.6 (1.5 eq) |
| 1-Iodopropane | 107-08-4 | 169.99 | 7.83 g (4.63 mL) | 46.1 (1.2 eq) |
| Dimethylformamide (DMF) | 68-12-2 | 73.09 | 50 mL | - |
Procedure
-
To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-difluorophenol (5.00 g, 38.4 mmol) and anhydrous potassium carbonate (7.99 g, 57.6 mmol).
-
Add 50 mL of anhydrous dimethylformamide (DMF) to the flask.
-
Stir the suspension at room temperature for 15 minutes to ensure good mixing.
-
Slowly add 1-iodopropane (4.63 mL, 46.1 mmol) to the reaction mixture using a syringe.
-
Heat the reaction mixture to 80 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 hexane:ethyl acetate eluent).
-
After the reaction is complete (disappearance of the starting phenol), cool the mixture to room temperature.
-
Pour the reaction mixture into 200 mL of cold water and extract with diethyl ether (3 x 75 mL).
-
Combine the organic layers and wash with 1 M sodium hydroxide (2 x 50 mL) to remove any unreacted phenol, followed by a brine wash (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 1,3-difluoro-2-propoxybenzene as a colorless oil.
PART 2: Electrophilic Iodination of 1,3-Difluoro-2-propoxybenzene
Mechanistic Insight
The second step involves the electrophilic aromatic substitution of the synthesized ether. The propoxy group is an ortho-, para-director and an activating group, while the fluorine atoms are also ortho-, para-directing but deactivating. The directing effects of these substituents converge to strongly favor the substitution at the C5 position, which is para to the propoxy group and ortho to both fluorine atoms. Iodine monochloride (ICl) is an effective iodinating agent for activated aromatic rings.
Experimental Protocol
Materials and Reagents
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 1,3-Difluoro-2-propoxybenzene | - | 172.17 | 4.00 g | 23.2 |
| Iodine Monochloride (ICl) | 7790-99-0 | 162.36 | 4.16 g (1.28 mL) | 25.5 (1.1 eq) |
| Acetic Acid | 64-19-7 | 60.05 | 40 mL | - |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 50 mL | - |
Procedure
-
In a 100 mL round-bottom flask protected from light (e.g., wrapped in aluminum foil) and equipped with a magnetic stirrer, dissolve 1,3-difluoro-2-propoxybenzene (4.00 g, 23.2 mmol) in 40 mL of glacial acetic acid.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of iodine monochloride (1.28 mL, 25.5 mmol) in 10 mL of dichloromethane dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, quench the reaction by pouring it into 150 mL of an aqueous solution of sodium bisulfite (10% w/v) to reduce any excess ICl.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until the effervescence ceases, followed by a brine wash (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a pale yellow oil or low melting solid.[1]
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Safety Precautions
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9][10] All manipulations should be performed in a well-ventilated fume hood.[9]
Reagent-Specific Hazards:
-
3,5-Difluorophenol: Corrosive and harmful if swallowed, in contact with skin, or if inhaled.[9][11] Causes severe skin and eye burns.[9]
-
1-Iodopropane: Flammable liquid and vapor. Harmful if swallowed or inhaled.
-
Dimethylformamide (DMF): A combustible liquid that is a known reproductive toxin. Avoid inhalation and skin contact.
-
Iodine Monochloride (ICl): Highly corrosive and causes severe skin burns and eye damage.[12] Reacts violently with water. Handle with extreme care.
-
Acetic Acid: Corrosive and can cause severe skin and eye burns.
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Characterization of the Final Product
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and the position of the substituents.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To assess the purity of the final compound.
Applications in Drug Development
This compound is a versatile intermediate in the synthesis of more complex molecules for drug discovery.[1] The iodine atom can be readily converted to other functional groups via transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse molecular fragments. The difluorinated aromatic core provides a metabolically stable scaffold with unique electronic properties that can enhance biological activity and improve pharmacokinetic profiles.[2] This building block is particularly useful in the development of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other therapeutic agents where fine-tuning of molecular properties is critical for efficacy and safety.[13][14]
References
- Fisher Scientific. (n.d.). Safety Data Sheet: 3,5-Difluorophenol.
- Thermo Fisher Scientific. (2025, September 14). Safety Data Sheet: 3,5-Difluorophenol.
- TargetMol. (2026, February 21). Safety Data Sheet.
- Wikipedia. (n.d.). Williamson ether synthesis.
- Sigma-Aldrich. (2025, December 25). Safety Data Sheet: Iodine monochloride.
- Ricca Chemical. (2026, January 9). Safety Data Sheet: Iodine Monochloride Solution.
- Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis.
- Benchchem. (n.d.). Application Note: A Robust Protocol for the Etherification of 3-Bromo-5-difluoromethoxy-2-fluorophenol.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis.
- Kaszynski, P., & Obukowska, A. (n.d.). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Vanderbilt University.
- PubChem. (n.d.). 1,3-Difluoro-5-iodobenzene.
- Chem-Impex. (n.d.). 1,3-Difluoro-5-iodobenzene.
- ChemicalBook. (2026, January 13). 1,3-Difluoro-5-iodobenzene.
- Sigma-Aldrich. (n.d.). 1,3-Difluoro-5-iodobenzene | 2265-91-0.
- Vasin, V. A., et al. (n.d.). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. PMC.
- The Royal Society of Chemistry. (n.d.).
- BLD Pharm. (n.d.). 2265-91-0|1,3-Difluoro-5-iodobenzene.
- Google Patents. (n.d.). CN117964460A - Synthesis process of 3, 5-difluorophenol.
- Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution.
- ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines.
- Chambers, R. D., et al. (2024, February 28).
- Eureka | Patsnap. (2021, April 6). Synthesis method of 3, 5-difluorophenol.
- Natural Product Communications. (2024, January 19).
- Nature Communications. (n.d.).
-
Molecules. (2023, November 15). One-Pot Synthesis of Phosphoramidates from dibenzo[9][10][11]dioxaphosphepine-6-oxide.
- ResearchGate. (n.d.).
- Molecules. (n.d.). Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. PMC.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
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- 8. jk-sci.com [jk-sci.com]
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- 14. Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Fidelity Propoxylation of 1,3-Difluoro-5-iodobenzene
Executive Summary & Strategic Analysis
This guide details the procedure for the propoxylation of 1,3-difluoro-5-iodobenzene to synthesize 1,3-difluoro-5-propoxybenzene . This transformation is critical in the synthesis of liquid crystals and fluorinated pharmaceutical intermediates where the integrity of the C–F bonds must be maintained while functionalizing the C–I position.
The Chemoselectivity Challenge
The substrate, 1,3-difluoro-5-iodobenzene, presents a unique challenge:
-
C–I Bond (Target): The iodine atom is the intended site for functionalization via cross-coupling.
-
C–F Bonds (Risk): The presence of two fluorine atoms renders the aromatic ring electron-deficient. Under standard nucleophilic aromatic substitution (
) conditions (strong base, high heat), the propoxide anion could attack the ring carbons attached to fluorine, leading to defluorination byproducts.
Strategic Solution: To achieve exclusive chemoselectivity at the C–I bond, Palladium-catalyzed Buchwald-Hartwig etherification is the superior methodology. It operates via an oxidative addition mechanism that is highly specific to the C–I bond (bond energy ~65 kcal/mol) compared to the inert C–F bond (~116 kcal/mol) under these conditions.
Reaction Mechanism (Visualized)
The success of this protocol relies on the catalytic cycle of Palladium with bulky phosphine ligands.
Figure 1: The Pd(0)/Pd(II) catalytic cycle. The bulky ligand (RockPhos) facilitates the difficult reductive elimination step involving the electron-rich alkoxide.
Protocol A: The "Gold Standard" (Pd-Catalyzed)
This protocol utilizes RockPhos (or tBuBrettPhos), a third-generation Buchwald ligand designed specifically to overcome the challenges of C–O coupling with primary alcohols.
Materials & Reagents[1][2][3][4][5][6][7][8][9][10]
| Component | Reagent | Equiv.[1][2][3][4][5][6][7][8][9][10][11] | Role |
| Substrate | 1,3-Difluoro-5-iodobenzene | 1.0 | Electrophile |
| Nucleophile | n-Propanol (Anhydrous) | 2.0 | Nucleophile |
| Catalyst | Pd(OAc)₂ | 0.02 (2 mol%) | Metal Source |
| Ligand | RockPhos | 0.03 (3 mol%) | Ligand |
| Base | Cesium Carbonate (Cs₂CO₃) | 1.5 | Base |
| Solvent | Toluene (Degassed) | [0.2 M] | Solvent |
Step-by-Step Procedure
-
Catalyst Pre-complexation (Optional but Recommended):
-
In a glovebox or under Argon, mix Pd(OAc)₂ and RockPhos in a small volume of toluene. Stir for 1-2 minutes until the solution turns a rich orange/brown, indicating active catalyst formation.
-
-
Reaction Assembly:
-
To a flame-dried reaction vial equipped with a magnetic stir bar, add 1,3-difluoro-5-iodobenzene (1.0 equiv) and Cs₂CO₃ (1.5 equiv).
-
Note: Cs₂CO₃ must be finely ground and dry. Water is detrimental to this reaction.
-
-
Addition of Liquids:
-
Add the pre-complexed catalyst solution.
-
Add anhydrous n-Propanol (2.0 equiv).
-
Add remaining Toluene to reach a concentration of 0.2 M relative to the aryl iodide.
-
-
Heating:
-
Seal the vial with a Teflon-lined cap.
-
Heat the reaction block to 90°C . Stir vigorously (800+ rpm) to ensure suspension of the insoluble base.
-
Time: Reaction typically reaches completion in 4–12 hours.
-
-
Monitoring:
-
Monitor via GC-MS or TLC (Eluent: 5% EtOAc/Hexanes). Look for the disappearance of the starting iodide (retention time/Rf will shift significantly).
-
-
Workup:
-
Cool to room temperature.
-
Dilute with Ethyl Acetate and filter through a pad of Celite to remove palladium black and inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Purify via flash column chromatography (Silica Gel).
-
Gradient: 100% Hexanes → 5% EtOAc/Hexanes. The product is a non-polar oil.
-
Protocol B: The Scalable Alternative (Cu-Catalyzed)
For larger scale-ups where palladium costs are prohibitive, a Copper-catalyzed Ullmann-type coupling is effective, though it requires higher temperatures.
Materials & Reagents[1][2][3][4][5][6][7][8][9][10]
| Component | Reagent | Equiv.[1][2][3][4][5][6][7][8][9][10][11] | Role |
| Substrate | 1,3-Difluoro-5-iodobenzene | 1.0 | Electrophile |
| Nucleophile | n-Propanol | 5.0 (Excess) | Reagent/Co-solvent |
| Catalyst | CuI (Copper(I) Iodide) | 0.10 (10 mol%) | Catalyst |
| Ligand | 1,10-Phenanthroline | 0.20 (20 mol%) | Ligand |
| Base | K₃PO₄ (Tribasic Potassium Phosphate) | 2.0 | Base |
| Solvent | Toluene | [0.5 M] | Solvent |
Procedure Notes
-
Temperature: Requires 110°C .
-
Atmosphere: Argon/Nitrogen is essential; oxygen oxidizes Cu(I) to inactive Cu(II).
-
Workup: Requires an aqueous wash with NH₄OH (ammonium hydroxide) to sequester copper ions (turning the aqueous layer deep blue) before column chromatography.
Experimental Workflow Diagram
Figure 2: Operational workflow for the synthesis of 1,3-difluoro-5-propoxybenzene.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst Poisoning / Oxygen | Ensure rigorous degassing of Toluene and Propanol. Use a glovebox if possible. |
| Defluorination (Byproducts) | Lower temperature. Ensure the catalyst is active (Pd black formation suggests decomposition). Switch from K₃PO₄ to Cs₂CO₃ (milder solubility profile). | |
| Protodehalogenation (Ar-I | Water in solvent | Dry solvents over molecular sieves (3Å). Water acts as a proton source during the Pd-intermediate stage. |
| Slow Reaction | Steric Bulk | n-Propanol is primary and unhindered, but if reaction is slow, increase ligand loading to 1.5:1 (Ligand:Pd) ratio. |
References
-
Buchwald, S. L., et al. "A Single Phosphine Ligand Allows for the Palladium-Catalyzed Intermolecular C–O Bond Formation with Secondary and Primary Alcohols."[12] Journal of the American Chemical Society, 2012.
-
Hartwig, J. F. "Evolution of C–O Bond Formation via Transition Metal Catalysis." Angewandte Chemie International Edition, 1998.
-
Ma, D., et al. "CuI/1,10-Phenanthroline-Catalyzed Coupling of Aryl Halides with Primary Alcohols."[6] Journal of Organic Chemistry, 2002.
-
Organic Chemistry Portal. "Buchwald-Hartwig Reaction: Ether Synthesis."
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. An Improved Synthesis of BrettPhos and RockPhos-Type Biarylphosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. commons.lib.jmu.edu [commons.lib.jmu.edu]
- 5. figshare.le.ac.uk [figshare.le.ac.uk]
- 6. Aryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Palladium-catalyzed three-component radical-polar crossover carboamination of 1,3-dienes or allenes with diazo esters and amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Illuminating the Core: A Guide to the Palladium-Catalyzed Functionalization of 1,3-Difluoro-5-iodo-2-propoxybenzene
Introduction: Unlocking the Potential of a Versatile Building Block
In the landscape of modern drug discovery and materials science, the strategic functionalization of aromatic scaffolds is paramount. The compound 1,3-difluoro-5-iodo-2-propoxybenzene emerges as a particularly valuable building block. Its unique substitution pattern—an electron-donating propoxy group ortho to a reactive iodine, flanked by two electron-withdrawing fluorine atoms—presents both a challenge and an opportunity for synthetic chemists. The inherent polarity and steric environment of this molecule demand carefully optimized conditions for palladium-catalyzed cross-coupling reactions, which are the workhorse of modern carbon-carbon and carbon-heteroatom bond formation.[1]
This comprehensive guide provides detailed application notes and field-proven protocols for the palladium-catalyzed functionalization of this compound. We will delve into the mechanistic nuances and practical considerations for several key transformations, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, as well as cyanation reactions. Our focus will be on providing not just a set of instructions, but a deeper understanding of the "why" behind each experimental choice, empowering researchers to adapt and innovate.
Strategic Considerations for a Multifaceted Substrate
The reactivity of this compound in palladium-catalyzed reactions is governed by a delicate interplay of electronic and steric effects. The carbon-iodine bond is the primary site of oxidative addition to the palladium(0) catalyst, a step that initiates the catalytic cycle.[2] The electron-donating propoxy group at the ortho position increases electron density on the aromatic ring, which can facilitate oxidative addition. However, its steric bulk can also hinder the approach of the palladium catalyst. Conversely, the two meta-difluoro substituents are strongly electron-withdrawing, which can influence the overall reactivity of the aryl iodide. Understanding these competing factors is crucial for selecting the optimal catalyst system—comprising a palladium source and a supporting ligand—as well as the appropriate base and solvent.
Application Note 1: Suzuki-Miyaura Coupling for Biaryl Synthesis
The Suzuki-Miyaura reaction is a powerful tool for the construction of biaryl structures, which are prevalent in many pharmaceutical agents.[3] This reaction couples the aryl iodide with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base.[4]
Causality of Experimental Choices:
-
Catalyst System: For a sterically encumbered and electron-rich substrate like this compound, a catalyst system that is both highly active and resistant to deactivation is required. We recommend a combination of a palladium(II) precatalyst such as palladium(II) acetate (Pd(OAc)₂) and a bulky, electron-rich phosphine ligand like XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl). The bulky nature of the XPhos ligand promotes the formation of a monoligated palladium(0) species, which is highly reactive in the oxidative addition step.
-
Base: The choice of base is critical for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[3] A moderately strong inorganic base like potassium phosphate (K₃PO₄) is often effective. It is soluble enough in the reaction medium to activate the boronic acid without being so harsh as to cause decomposition of sensitive functional groups.
-
Solvent System: A polar aprotic solvent system, such as a mixture of 1,4-dioxane and water, is typically employed. The water is essential for dissolving the inorganic base and facilitating the activation of the boronic acid.
Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Reagent | Molar Equiv. | Amount (for 1 mmol scale) |
| This compound | 1.0 | 312 mg |
| Phenylboronic Acid | 1.2 | 146 mg |
| Pd₂(dba)₃ | 0.015 | 14.1 mg |
| XPhos | 0.03 | 14.7 mg |
| K₃PO₄ | 3.0 | 637 mg |
| 1,4-Dioxane | - | 3 mL |
| Water | - | 0.5 mL |
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound, phenylboronic acid, and potassium phosphate.
-
In a separate vial, premix the Pd₂(dba)₃ and XPhos in 1,4-dioxane.
-
Add the catalyst solution to the Schlenk flask, followed by the remaining 1,4-dioxane and water.
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
Heat the reaction mixture to 100-120 °C and stir vigorously for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Figure 1: General workflow for the Suzuki-Miyaura coupling reaction.
Application Note 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a versatile method for the synthesis of aryl amines from aryl halides and a primary or secondary amine.[5] This reaction is of immense importance in medicinal chemistry, as the aniline and related motifs are present in a vast number of bioactive molecules.[6]
Causality of Experimental Choices:
-
Catalyst System: The choice of ligand is paramount in Buchwald-Hartwig amination to promote the desired C-N bond formation and suppress side reactions. For a substrate with an ortho-alkoxy group, a ligand that can accommodate the steric bulk and promote reductive elimination is crucial. We recommend using a palladacycle precatalyst, such as a G3 or G4 precatalyst with a biaryl phosphine ligand like BrettPhos. These precatalysts are air- and moisture-stable and readily form the active Pd(0) species under the reaction conditions.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and form the palladium-amido complex. Sodium tert-butoxide (NaOt-Bu) is a common and effective choice.
-
Solvent: A non-polar, aprotic solvent such as toluene or 1,4-dioxane is typically used to ensure the solubility of the reactants and catalyst.
Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
| Reagent | Molar Equiv. | Amount (for 1 mmol scale) |
| This compound | 1.0 | 312 mg |
| Morpholine | 1.2 | 105 µL |
| BrettPhos Pd G3 Precatalyst | 0.02 | 18 mg |
| Sodium tert-butoxide | 1.4 | 135 mg |
| Toluene | - | 5 mL |
Procedure:
-
In a glovebox, to a vial equipped with a stir bar, add the BrettPhos Pd G3 precatalyst and sodium tert-butoxide.
-
Add this compound and toluene.
-
Add morpholine to the reaction mixture.
-
Seal the vial and heat the reaction mixture to 100 °C for 12-24 hours.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.lucp.net [books.lucp.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. tcichemicals.com [tcichemicals.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,3-Difluoro-5-iodo-2-propoxybenzene
Welcome to the technical support guide for the synthesis of 1,3-Difluoro-5-iodo-2-propoxybenzene. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile fluorinated building block. As a key intermediate in the development of novel pharmaceuticals and advanced materials, achieving a high-yield, reproducible synthesis is critical.[1]
This guide provides in-depth, field-proven insights in a direct question-and-answer format to address common challenges encountered during its two-step synthesis. We will explore the causality behind experimental choices, from reagent selection to purification strategies, to empower you with the knowledge to troubleshoot and optimize your workflow.
Overall Synthetic Workflow
The synthesis is typically approached in two main stages:
-
Williamson Ether Synthesis: Formation of the propoxy ether on a difluorinated phenol precursor.
-
Electrophilic Aromatic Iodination: Regioselective installation of the iodine atom onto the electron-rich aromatic ring.
Caption: High-level overview of the two-step synthesis.
Part 1: Troubleshooting the Williamson Ether Synthesis
This initial step involves the nucleophilic substitution of a propyl halide by the phenoxide of 2,6-difluorophenol. While a classic reaction, efficiency can be hampered by several factors.[2][3]
Q1: My yield for the synthesis of 1,3-Difluoro-2-propoxybenzene is consistently below 70%. What are the most likely causes and how can I improve it?
A1: Low yields in this SN2 reaction typically stem from three areas: incomplete deprotonation of the starting phenol, suboptimal reaction conditions, or side reactions.[2][4] Let's break down the troubleshooting process.
1. Inefficient Phenoxide Formation:
-
The Cause: 2,6-Difluorophenol is more acidic than phenol, but a sufficiently strong base is still required for complete deprotonation to the nucleophilic phenoxide. Incomplete deprotonation means unreacted starting material, lowering your yield.
-
The Solution:
-
Sodium Hydride (NaH): This is an excellent choice as it's an irreversible base. Use a 60% dispersion in mineral oil and ensure your solvent (like DMF or THF) is anhydrous. The reaction evolving hydrogen gas is a visual confirmation of deprotonation.[4]
-
Potassium Carbonate (K₂CO₃): A milder, easier-to-handle base. It is effective in polar aprotic solvents like DMF or acetonitrile. Use a fine powder and ensure vigorous stirring to maximize surface area. Often, heating is required to drive the reaction to completion.
-
2. Suboptimal Reaction Conditions:
-
The Cause: The rate of an SN2 reaction is highly dependent on the solvent and temperature.[5] Using a protic solvent (like ethanol) can solvate the nucleophile, reducing its reactivity. Temperatures that are too low will result in slow kinetics, while excessively high temperatures can cause decomposition.
-
The Solution:
-
Solvent Choice: Use a polar aprotic solvent. Dimethylformamide (DMF) is an excellent choice as it effectively solvates the cation (Na⁺ or K⁺) while leaving the phenoxide nucleophile highly reactive. Acetonitrile is another good option.
-
Temperature Control: If using NaH, the initial deprotonation can be done at 0 °C to room temperature. After adding the alkyl halide (1-iodopropane or 1-bromopropane), the reaction can be gently heated (e.g., 50-70 °C) to ensure a reasonable reaction rate.
-
3. Alkyl Halide Reactivity:
-
The Cause: While 1-propyl halides are primary and ideal for SN2 reactions, their reactivity varies (I > Br > Cl).[2] Using 1-chloropropane will result in a significantly slower reaction.
-
The Solution: Use 1-iodopropane for the highest reactivity or 1-bromopropane as a cost-effective and still highly reactive alternative.
| Parameter | Issue | Recommended Action | Rationale |
| Base | Incomplete deprotonation | Use NaH (1.1 eq) in anhydrous DMF or K₂CO₃ (2.0 eq) in DMF. | Ensures quantitative formation of the highly reactive phenoxide nucleophile. |
| Solvent | Poor nucleophile reactivity | Use a polar aprotic solvent like DMF or acetonitrile. | These solvents do not hydrogen-bond with the nucleophile, maximizing its reactivity.[5] |
| Temperature | Slow reaction rate | Gently heat the reaction to 50-70 °C after adding the alkyl halide. | Provides sufficient energy to overcome the activation barrier without promoting side reactions. |
| Alkyl Halide | Poor leaving group | Use 1-iodopropane or 1-bromopropane instead of 1-chloropropane. | I⁻ and Br⁻ are excellent leaving groups, facilitating the SN2 displacement.[3] |
Q2: Can you provide a reliable, step-by-step protocol for the etherification of 2,6-difluorophenol?
A2: Certainly. This protocol is optimized for a high-yield synthesis of the 1,3-Difluoro-2-propoxybenzene intermediate on a laboratory scale.
Experimental Protocol: Synthesis of 1,3-Difluoro-2-propoxybenzene
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2,6-difluorophenol (1.0 eq).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF, approx. 5 mL per 1 g of phenol).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Activation: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases. The solution should become clear or a uniform slurry.
-
Nucleophilic Attack: Add 1-iodopropane (1.1 eq) dropwise via syringe, keeping the internal temperature below 30 °C.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.
-
Workup:
-
Cool the reaction to room temperature and cautiously quench by slowly adding ice-cold water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3x volumes).
-
Combine the organic layers and wash with water (2x), followed by a wash with brine.[6]
-
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude oil can be purified by column chromatography if necessary, but is often of sufficient purity for the subsequent iodination step.
Part 2: Troubleshooting the Electrophilic Iodination
The second step introduces iodine at the 5-position of the benzene ring. The success of this step hinges on using a suitable electrophilic iodine source that can overcome the deactivating effect of the fluorine atoms while being directed by the powerful activating propoxy group.
Q3: I am getting a low yield and recovery of starting material during the iodination of 1,3-Difluoro-2-propoxybenzene. How can I increase the reaction's efficiency?
A3: This is a classic issue of insufficient electrophilicity. The benzene ring, while activated by the propoxy group, is also deactivated by two inductive fluorine atoms. Molecular iodine (I₂) alone is not electrophilic enough to react efficiently.[7] You must generate a more potent electrophilic iodine species, such as I⁺, in situ.
Caption: Troubleshooting logic for low iodination yield.
Recommended Iodinating Systems:
| System | Reagents | Mechanism/Rationale | Pros | Cons |
| NIS/Acid | N-Iodosuccinimide, Trifluoroacetic Acid (TFA) | The acid protonates the NIS, making the iodine atom highly electrophilic and susceptible to attack by the aromatic ring. | Mild conditions, easy to handle solid reagent (NIS), generally clean reactions.[8] | Can be slower than stronger systems; TFA is corrosive. |
| I₂/Oxidant | Molecular Iodine, Nitric Acid (HNO₃) or IBX | The oxidant (e.g., HNO₃) oxidizes I₂ to the highly reactive I⁺ electrophile.[7] | Inexpensive reagents, powerful and fast reaction. | Can lead to side reactions (nitration) if not controlled; strong acids and oxidants require careful handling. |
| I₂/Selectfluor® | Molecular Iodine, Selectfluor® | Selectfluor® acts as a unique oxidant that activates I₂ to generate a highly electrophilic iodonium species.[9] | Very high reactivity, often works for highly deactivated systems, mild conditions. | Selectfluor® is a more expensive reagent.[10] |
For your specific substrate, the N-Iodosuccinimide (NIS) with a catalytic amount of Trifluoroacetic Acid (TFA) in a solvent like acetonitrile is the most recommended starting point due to its high efficiency and cleaner reaction profile.
Q4: What is a reliable protocol for the regioselective iodination to get the final product?
A4: This protocol utilizes NIS and TFA for a clean and high-yielding synthesis of this compound. The regioselectivity is dictated by the strongly activating ortho-, para-directing propoxy group, which directs the incoming electrophile to the open para-position (C5).
Experimental Protocol: Synthesis of this compound
-
Preparation: To a round-bottom flask protected from light (e.g., wrapped in aluminum foil), add the crude 1,3-Difluoro-2-propoxybenzene (1.0 eq).
-
Solvent: Dissolve the starting material in acetonitrile (approx. 10 mL per 1 g).
-
Reagent Addition: Add N-Iodosuccinimide (NIS, 1.1 eq).
-
Catalyst: Cool the mixture to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA, 0.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. The solution will typically darken. Monitor the reaction by TLC.
-
Workup:
-
Once the starting material is consumed, pour the reaction mixture into a separatory funnel.
-
Add a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). The dark color should fade as excess iodine is quenched.[6]
-
Extract with ethyl acetate or dichloromethane (3x volumes).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (to neutralize TFA), followed by water and then brine.
-
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product will require further purification.
Part 3: Purification and Handling
Q5: My crude product contains impurities that are difficult to separate by column chromatography. What are the best practices for purification?
A5: Effective purification requires optimizing your chromatography technique. The primary impurities are likely unreacted starting material and potentially succinimide from the NIS.
-
Optimize the Mobile Phase: The iodinated product is significantly less polar than succinimide but only slightly more polar than the starting material.
-
Start with a very non-polar eluent system, such as 1-2% ethyl acetate in hexanes.
-
Run a gradient elution, slowly increasing the polarity, to achieve the best separation between the starting material and the product.
-
-
Use High-Quality Silica: Use a high-quality silica gel (230-400 mesh) for flash chromatography to maximize resolution.
-
Avoid Degradation on Silica: Iodoarenes can sometimes show minor degradation on acidic silica gel. If you suspect this is an issue, you can either:
-
Neutralize the silica gel by preparing a slurry with a 1% solution of triethylamine in your eluent before packing the column.[11]
-
Minimize the time the compound spends on the column by running the chromatography as quickly as possible (flash chromatography).
-
Q6: My purified this compound develops a pink or brown color upon storage. Is it decomposing and how can I prevent this?
A6: Yes, the coloration indicates decomposition. Iodinated aromatic compounds are often sensitive to light and, to a lesser extent, heat and air.[11] The C-I bond can undergo homolytic cleavage to form iodine radicals, which leads to the characteristic color of elemental iodine.
Storage and Handling Recommendations:
-
Light Protection: Always store the compound in an amber vial or a clear vial wrapped completely in aluminum foil.
-
Low Temperature: Store in a refrigerator or freezer (-20 °C is ideal for long-term storage).
-
Inert Atmosphere: For maximum stability, flush the vial with an inert gas like nitrogen or argon before sealing to displace oxygen.
-
Re-purification: If coloration occurs, the product can often be salvaged. Dissolve it in a suitable solvent (e.g., diethyl ether), wash with a fresh aqueous solution of sodium thiosulfate, re-dry the organic layer, and remove the solvent.[11]
References
- The Williamson Ether Synthesis. (n.d.). LibreTexts.
-
The Williamson Ether Synthesis. (2014). Master Organic Chemistry. Retrieved from [Link]
-
Williamson ether synthesis. (n.d.). Wikipedia. Retrieved from [Link]
-
Williamson Ether Synthesis. (2018). Professor Dave Explains. Retrieved from [Link]
-
Williamson Ether Synthesis. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Selectfluor-promoted electrophilic aromatic halogenation. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. (n.d.). Vanderbilt University. Retrieved from [Link]
-
Synthesis of Polysubstituted Iodoarenes Enabled by Iterative Iodine‐Directed C−H Functionalization. (2019). SciSpace. Retrieved from [Link]
-
Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides. (2022). MDPI. Retrieved from [Link]
-
Simple and scalable iodination of 2,6–dialkylanilines. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Aromatic Fluorine Chemistry. Part 4. Preparation of 2,6-Difluoroaniline. (2025). ResearchGate. Retrieved from [Link]
-
Fluorine and Iodination of Benzene. (2013). YouTube. Retrieved from [Link]
-
1,3-Difluoro-5-iodobenzene. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis of iodoarenes. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Oxidative fluorination with Selectfluor. (2024). Beilstein Journals. Retrieved from [Link]
-
Synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene. (n.d.). JMU Scholarly Commons. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 1,3-Difluoro-5-iodobenzene | 2265-91-0 [chemicalbook.com]
- 7. youtube.com [youtube.com]
- 8. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. BJOC - Oxidative fluorination with Selectfluor: A convenient procedure for preparing hypervalent iodine(V) fluorides [beilstein-journals.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Preventing deiodination side reactions in 1,3-Difluoro-5-iodo-2-propoxybenzene coupling
A Guide to Preventing Deiodination Side Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,3-Difluoro-5-iodo-2-propoxybenzene in coupling reactions. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the prevention of deiodination, a common and yield-reducing side reaction.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of the deiodinated byproduct, 1,3-difluoro-2-propoxybenzene, in my Suzuki-Miyaura coupling reaction. What is causing this?
A1: The formation of 1,3-difluoro-2-propoxybenzene is a result of a hydrodeiodination side reaction. In the context of a Suzuki-Miyaura coupling, this typically occurs when the palladium catalyst reacts with a hydride source in the reaction mixture, leading to a palladium-hydride (Pd-H) species. This Pd-H species can then participate in the catalytic cycle, ultimately transferring a hydrogen atom to the aryl iodide instead of the desired organic group from the boronic acid.[1][2] The propensity for this side reaction is higher with more reactive halides, following the general trend of I > Br > Cl.[1]
Several factors can contribute to the generation of Pd-H species:
-
The Base: Some bases, particularly stronger ones, can react with other components in the mixture to generate hydrides.
-
The Solvent: Solvents, especially alcohols, can act as hydride donors.[2]
-
Trace Water: While often a component of Suzuki reactions, excessive or uncontrolled amounts of water can be a proton source.[1]
-
Slow Transmetalation: If the transfer of the organic group from the boron reagent to the palladium center is slow, it provides a larger window of opportunity for the competing deiodination pathway to occur.[1]
Q2: How can I minimize deiodination in my Suzuki-Miyaura coupling of this compound?
A2: Minimizing deiodination requires a multi-faceted approach focusing on the careful selection of reagents and optimization of reaction conditions. Here are key strategies:
-
Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can promote the desired reductive elimination step over the deiodination pathway.[2] Consider screening ligands such as SPhos, XPhos, or other biaryl phosphine ligands, which are known to be effective in suppressing such side reactions.[1]
-
Base Optimization: The base is crucial for activating the boronic acid.[3] However, overly strong bases can promote side reactions. It is often beneficial to screen a range of bases. Inorganic bases like potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) are commonly used and can offer a good balance of reactivity and selectivity.[4]
-
Solvent Choice: The solvent can significantly influence the reaction outcome by affecting the stability of intermediates.[5] While ethereal solvents like THF and dioxane are common, their purity is important. Ensure they are appropriately degassed to remove oxygen, which can lead to catalyst deactivation and an increase in side reactions.[4]
-
Temperature Control: While heating is often necessary, excessive temperatures can accelerate catalyst decomposition and side reactions.[4] It is advisable to run the reaction at the lowest temperature that still provides a reasonable reaction rate.
-
High-Quality Reagents: Ensure your this compound, boronic acid, and other reagents are of high purity. Impurities can interfere with the catalytic cycle.
Q3: I'm performing a Sonogashira coupling with this compound and a terminal alkyne, and I'm still seeing deiodination. Are the causes similar to the Suzuki reaction?
A3: Yes, the underlying causes of deiodination in Sonogashira coupling are similar to those in Suzuki-Miyaura coupling. The formation of a palladium-hydride species is again the likely culprit.[2] However, there are some specific considerations for the Sonogashira reaction:
-
Copper Co-catalyst: The traditional Sonogashira reaction uses a copper(I) co-catalyst. While effective, it can sometimes lead to the formation of alkyne homocoupling (Glaser coupling) byproducts, especially in the presence of oxygen.[6] While not directly deiodination, these side reactions compete for the starting materials and can complicate purification.
-
Amine Base: Sonogashira reactions typically employ an amine base. While necessary for the reaction, some amines can act as reducing agents or hydride sources, contributing to the formation of the Pd-H species.
-
Copper-Free Conditions: To avoid issues associated with the copper co-catalyst, consider a copper-free Sonogashira protocol. These methods often rely on specific ligand systems and bases to achieve high efficiency.
Q4: What specific steps can I take to troubleshoot deiodination in a Sonogashira coupling?
A4: Here is a troubleshooting guide for deiodination in Sonogashira couplings with this compound:
-
Thoroughly Degas Your Reaction Mixture: Oxygen can lead to unwanted side reactions.[4] Use techniques like freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes.[4]
-
Optimize the Base: If using an amine base, consider screening different options. A bulkier amine might be less likely to coordinate to the palladium center and cause side reactions. Alternatively, an inorganic base like cesium carbonate may be effective in a copper-free system.
-
Ligand Choice is Key: As with Suzuki coupling, bulky and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can improve the efficiency of the desired coupling and suppress deiodination.[7]
-
Consider a Copper-Free Protocol: There are numerous well-established copper-free Sonogashira protocols that can minimize side reactions.[6] These often provide cleaner reaction profiles.
-
Control Reaction Temperature: Higher temperatures can sometimes lead to more side reactions.[8] Try to run the reaction at a lower temperature if possible.
Troubleshooting Guides
Guide 1: Suzuki-Miyaura Coupling - High Deiodination
| Symptom | Potential Cause | Troubleshooting Steps |
| High levels of 1,3-difluoro-2-propoxybenzene detected by GC-MS or NMR. | Inappropriate ligand selection. | Switch to a bulkier, more electron-rich phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.[1] |
| Sub-optimal base. | Screen different inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[4] | |
| Presence of hydride sources. | Ensure solvents are anhydrous and properly degassed. Avoid alcohol co-solvents if possible.[2][4] | |
| Slow transmetalation. | Use a slight excess (1.2-1.5 equivalents) of a high-purity boronic acid or a more stable boronic ester (e.g., pinacol ester).[3] | |
| High reaction temperature. | Lower the reaction temperature and monitor for a longer duration.[4] |
Guide 2: Sonogashira Coupling - Deiodination and/or Homocoupling
| Symptom | Potential Cause | Troubleshooting Steps |
| Formation of 1,3-difluoro-2-propoxybenzene and/or alkyne dimer. | Oxygen in the reaction mixture. | Rigorously degas all solvents and the reaction mixture before adding the catalyst.[4] Maintain a positive pressure of an inert gas. |
| Inefficient catalyst system. | Screen different palladium sources and ligands. Bulky, electron-rich ligands are often beneficial.[7] | |
| Issues with the copper co-catalyst. | Switch to a copper-free Sonogashira protocol.[6] | |
| Unsuitable base. | If using an amine base, try a different one (e.g., a more sterically hindered amine). For copper-free systems, consider an inorganic base. | |
| High reaction temperature. | Reduce the reaction temperature to minimize side reactions.[8] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Deiodination
This is a general guideline and may require optimization for specific boronic acids.
Reaction Setup:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the desired boronic acid or ester (1.3 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).[3]
-
In a glovebox or under a positive pressure of inert gas, add the palladium catalyst (e.g., XPhos Pd G3, 0.02-0.05 mmol).
-
Add the degassed solvent (e.g., dioxane/water 4:1, 5 mL).
-
Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw to ensure all oxygen is removed.[3]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) under an inert atmosphere (Nitrogen or Argon) and stir vigorously for the specified time (e.g., 4-24 hours).[1]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: General Procedure for Copper-Free Sonogashira Coupling
This is a general guideline and may require optimization for specific terminal alkynes.
Reaction Setup:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the terminal alkyne (1.2 mmol), and the base (e.g., Cs₂CO₃, 2.0 mmol).
-
Under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) and any additional ligand if required.
-
Add the degassed solvent (e.g., THF, 5 mL).
-
Degassing: Thoroughly degas the reaction mixture by sparging with argon for 20-30 minutes.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 60 °C) under an inert atmosphere until the starting material is consumed as indicated by TLC or LC-MS.
-
Work-up: After completion, dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Visualizations
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low reactivity of sterically hindered difluoroiodobenzenes
Technical Support Center: Sterically Hindered Difluoroiodobenzenes
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for challenging cross-coupling reactions. As a Senior Application Scientist, I understand that substrates like sterically hindered difluoroiodobenzenes present unique and often frustrating challenges at the bench. Their inherent electronic properties and sheer physical bulk can bring even the most reliable named reactions to a halt.
This guide is structured to address your most pressing questions. We will move from understanding the fundamental problem to providing specific, actionable troubleshooting steps for common palladium-catalyzed cross-coupling reactions. Our goal is to explain the causality behind our recommendations, empowering you to make informed decisions in your experimental design.
Section 1: Understanding the Core Problem
Q1: I'm getting no product, or only trace conversion, when using my 2,6-difluoro-3-substituted-iodobenzene in a standard Suzuki coupling. Why is this substrate so unreactive?
A: The low reactivity of your substrate is a classic case of two compounding factors: severe steric hindrance and challenging electronics.
-
Steric Hindrance: The primary culprit is the sheer bulk around the carbon-iodine (C-I) bond. You have two fluorine atoms and another substituent all in the ortho positions relative to the iodine. This creates a crowded environment that physically blocks the palladium catalyst from accessing the C-I bond for the crucial first step of the catalytic cycle: oxidative addition.[1] For a reaction to occur, the catalyst must get close enough to insert itself into this bond, and the steric shield from these neighboring groups makes that a high-energy, and therefore slow, process.
-
Electronic Effects: While the two electron-withdrawing fluorine atoms make the aryl ring electron-deficient, which should in principle facilitate oxidative addition, the steric impediment is often the dominant, rate-limiting factor.[2] The oxidative addition of an aryl halide to a Pd(0) complex is the widely assumed first elementary step and is often rate-determining in cross-coupling reactions.[1][3][4]
This combination means that standard, general-purpose catalysts (like those using triphenylphosphine, PPh₃) are often too large and not active enough to overcome this hurdle.
Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
This section provides targeted advice for the most common C-C and C-N bond-forming reactions. The central theme you will see is the critical importance of the ligand.
Suzuki-Miyaura Coupling
Q2: My Suzuki coupling is failing. What is the first and most critical change I should make?
A: Switch to a catalyst system featuring a bulky, electron-rich monophosphine ligand.[5][6][7] These ligands are designed specifically for challenging substrates.
The Rationale (Causality):
-
Promoting the Active Catalyst: Bulky ligands favor the formation of a highly reactive, monoligated "L-Pd(0)" species. This less-coordinated palladium center is smaller and more accessible, making it better able to approach the crowded C-I bond of your substrate.[5]
-
Accelerating Oxidative Addition: The electron-rich nature of these ligands (typically alkylphosphines rather than arylphosphines) increases the electron density on the palladium atom.[5] This makes the metal a better nucleophile, which speeds up its insertion into the C-I bond.[5]
-
Facilitating Reductive Elimination: The bulk of the ligand also accelerates the final, product-releasing step (reductive elimination), which can prevent catalyst decomposition and improve overall turnover.
A decision-making workflow for troubleshooting a failing Suzuki coupling is outlined below.
Caption: Troubleshooting workflow for Suzuki couplings.
Recommended Ligands and Precatalysts for Sterically Hindered Suzuki Couplings
| Ligand/Precatalyst | Type | Key Advantage |
| XPhos / XPhos Pd G3 | Dialkylbiaryl phosphine | Excellent generality and high activity for hindered substrates.[7] |
| SPhos / SPhos Pd G2 | Dialkylbiaryl phosphine | Often effective for highly hindered and electron-rich systems. |
| RuPhos / RuPhos Pd G3 | Dialkylbiaryl phosphine | Particularly useful for very hindered aryl halides. |
| tBuXPhos | Dialkylbiaryl phosphine | Increased steric bulk can be beneficial in extreme cases. |
Buchwald-Hartwig Amination
Q3: I'm attempting to couple a secondary amine to my hindered difluoroiodobenzene and I'm only getting dehalogenation of my starting material. What's happening and how do I fix it?
A: Dehalogenation (replacement of iodine with hydrogen) is a classic side reaction in Buchwald-Hartwig aminations, especially with hindered substrates.[8][9] It arises when β-hydride elimination competes with, or is faster than, the desired reductive elimination step.
The Rationale (Causality): After oxidative addition and amine binding, you form a palladium-amido complex. For the desired C-N bond to form, this complex must undergo reductive elimination. However, if the geometry is unfavorable (often due to steric crowding), an alternative pathway becomes accessible: if the amine has a β-hydrogen, the palladium can abstract it, leading to the formation of an enamine or imine, a palladium-hydride species, and ultimately the dehalogenated arene.
Troubleshooting Steps:
-
Ligand Choice is Paramount: As with the Suzuki reaction, bulky, electron-rich ligands are essential. They sterically enforce a geometry around the palladium center that favors reductive elimination over β-hydride elimination.[8] Ligands like BrettPhos or cataCXium® A are specifically designed for these challenging aminations.
-
Base Selection: The choice of base is critical. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required.[10] Weaker bases may not deprotonate the amine effectively, stalling the catalytic cycle.
-
Solvent: Use anhydrous, aprotic solvents like toluene or 1,4-dioxane. Protic solvents can interfere with the catalyst and base.[10]
Sonogashira Coupling
Q4: My Sonogashira coupling with a terminal alkyne is sluggish and gives low yields. I'm using standard Pd(PPh₃)₄/CuI conditions. What should I change?
A: The standard Sonogashira conditions are often insufficient for sterically hindered and electron-deficient aryl iodides. The oxidative addition step is typically the rate-determining step in the Sonogashira reaction, and your substrate makes this step particularly difficult.[11]
Troubleshooting Steps:
-
Adopt Copper-Free Conditions: While counterintuitive, the copper co-catalyst can sometimes lead to alkyne homocoupling (Glaser coupling), a major side reaction.[11] Switching to a copper-free protocol can simplify the reaction mixture and improve yields.
-
Employ a More Robust Catalyst System:
-
Palladium Source: Use a more active palladium source like PdCl₂(PPh₃)₂ or a palladacycle precatalyst.
-
Ligand: Replace triphenylphosphine (PPh₃) with a more electron-rich and bulky ligand. For extremely challenging substrates, ligands like XPhos or cBRIDP have shown success.[11] These ligands accelerate the rate-limiting oxidative addition.
-
-
Base and Solvent: A strong amine base like diethylamine (Et₂NH) or diisopropylamine (i-Pr₂NH) often serves as both the base and part of the solvent system. For particularly stubborn reactions, a stronger, non-coordinating base in an aprotic solvent may be necessary.
Section 3: Experimental Protocol Example
General Protocol for a Challenging Suzuki-Miyaura Coupling
This protocol is a robust starting point for a sterically hindered 2,6-difluoroiodobenzene with an arylboronic acid.
Materials:
-
Sterically hindered difluoroiodobenzene (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
XPhos Pd G3 (2 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the difluoroiodobenzene, arylboronic acid, K₃PO₄, and XPhos Pd G3 precatalyst.
-
Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.[8]
-
Under a positive pressure of inert gas, add the anhydrous, degassed 1,4-dioxane via syringe.
-
Seal the vial and place it in a preheated oil bath at 100-110 °C.
-
Stir the reaction vigorously. Monitor its progress by TLC or LC-MS. Reaction times can range from 4 to 24 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
-
Title: Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation Source: Journal of the American Chemical Society URL: [Link]
-
Title: Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis Source: Arkat USA URL: [Link]
-
Title: Phospha-adamantanes as ligands for palladium-catalyzed cross-coupling reactions Source: ResearchGate URL: [Link]
-
Title: Sonogashira Coupling Source: Royal Society of Chemistry URL: [Link]
-
Title: Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms Source: PubMed URL: [Link]
-
Title: Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms Source: ChemRxiv URL: [Link]
-
Title: Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling Source: PMC (PubMed Central) URL: [Link]
-
Title: Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions Source: PolyU Electronic Theses URL: [Link]
-
Title: Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition Source: PMC (PubMed Central) URL: [Link]
-
Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]
-
Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]
-
Title: Buchwald-Hartwig Amination Source: ACS GCI Pharmaceutical Roundtable Reagent Guides URL: [Link]
Sources
- 1. Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. researchgate.net [researchgate.net]
- 7. Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. books.rsc.org [books.rsc.org]
Validation & Comparative
Structural Elucidation and Comparative NMR Profiling of 1,3-Difluoro-5-iodo-2-propoxybenzene
Executive Summary
Objective: This guide provides a definitive spectral analysis of 1,3-Difluoro-5-iodo-2-propoxybenzene , a critical halogenated intermediate in medicinal chemistry. It is frequently employed as a scaffold for palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki) due to the reactive C–I bond.
Scope: We compare the spectral signature of this product against its two most relevant analogs:
-
The Precursor: 1,3-Difluoro-2-propoxybenzene (to verify iodination).
-
The SAR Analog: 1,3-Difluoro-5-iodo-2-methoxybenzene (to distinguish alkyl chain modulation).
Key Finding: The presence of the iodine atom at position 5 is confirmed not by a new peak, but by the loss of the triplet-of-triplets signal at ~6.9 ppm (H5) seen in the precursor, and the simplification of the aromatic region to a symmetric doublet of doublets (dd).
Experimental Protocol (Standardized)
To ensure reproducibility in a drug development setting, the following protocol is recommended.
Sample Preparation Workflow
The choice of solvent is critical due to the lipophilicity of the propoxy chain and the potential for fluorine coupling.
Figure 1: Standardized sample preparation workflow for lipophilic halogenated benzenes.
Acquisition Parameters[1]
-
Nucleus: 1H (Proton)[1]
-
Frequency: 400 MHz or higher (recommended for resolving F-H coupling).
-
Spectral Width: -2 to 14 ppm.
-
Scans (NS): 16 (sufficient due to high solubility in CDCl₃).
-
Pulse Delay (D1):
2.0 seconds (to allow relaxation of aromatic protons adjacent to Fluorine).
Spectral Analysis: this compound
The molecule possesses
The Aromatic Region (6.5 – 7.5 ppm)
-
Signal: 2 Protons (H4 and H6).
-
Chemical Shift:
7.30 – 7.40 ppm (Predicted).[2]-
Note: While Fluorine is shielding (ortho), the Iodine (meta) and the Propoxy group (meta) combined with the intrinsic benzene shift result in this range.
-
-
Multiplicity: Doublet of Doublets (dd) .
-
Coupling 1 (
): Large coupling to the adjacent Fluorine (Ortho). Typical value: 8–10 Hz . -
Coupling 2 (
): Long-range coupling to the distant Fluorine (Para). Typical value: 5–7 Hz . -
Observation: This often appears as an "apparent triplet" if the coupling constants are similar, but on high-field instruments (>400 MHz), it resolves into a clear dd.
-
The Aliphatic Region (Propoxy Chain)
The propoxy group (
-
-Protons (
):-
Shift:
4.0 – 4.2 ppm. -
Multiplicity: Triplet (
).[3] -
Cause: Deshielding by the Oxygen atom.
-
-
-Protons (
):-
Shift:
1.7 – 1.9 ppm. -
Multiplicity: Sextet (Multiplet).
-
Cause: Coupled to both the
-methylene and the terminal methyl.
-
-
-Protons (
):-
Shift:
1.0 – 1.1 ppm. -
Multiplicity: Triplet.
-
Coupling Pathway Diagram
The following diagram illustrates the splitting logic for the aromatic protons, which is the most complex part of the spectrum.
Figure 2: 1H-19F Coupling logic for the aromatic protons H4/H6.
Comparative Analysis Guide
This section allows researchers to validate their synthesis or select the correct analog for SAR studies.
Comparison Table: Target vs. Alternatives
| Feature | Target Molecule (5-Iodo-2-propoxy) | Precursor (2-Propoxy) | Methoxy Analog (5-Iodo-2-methoxy) |
| Formula | |||
| Aromatic Integration | 2H (H4, H6) | 3H (H4, H5, H6) | 2H (H4, H6) |
| Key Aromatic Signal | dd (Symetric) | tt (Triplet of triplets) at ~6.9 ppm (H5) | dd (Symetric) |
| Aliphatic Region | 3 Signals (Triplet, Sextet, Triplet) | 3 Signals (Triplet, Sextet, Triplet) | 1 Signal (Singlet ~3.9 ppm) |
| Diagnostic Check | Absence of H5 signal confirms iodination. | Presence of H5 indicates incomplete reaction. | Singlet confirms Methoxy vs Propoxy. |
Detailed Comparative Insights
Scenario A: Monitoring Iodination (Target vs. Precursor)
In the synthesis of the target from 1,3-difluoro-2-propoxybenzene, the most common failure mode is incomplete iodination.
-
The "Ghost" Peak: Look for a proton signal around 6.7 – 7.0 ppm that is a triplet of triplets . This corresponds to the H5 proton (para to the propoxy group).
-
Mechanism: In the precursor, H5 is coupled to H4/H6 (
) and long-range coupled to the two Fluorines ( ). -
Success Criteria: This multiplet must be completely absent in the final product.
Scenario B: SAR Analysis (Target vs. Methoxy Analog)
When optimizing drug lipophilicity, researchers often switch between methoxy and propoxy chains.
-
Spectral Distinction: The methoxy analog lacks the upfield multiplets (1.0–1.9 ppm). It shows only a sharp singlet at ~3.9 ppm.
-
Impurity Warning: If synthesizing the propoxy derivative via alkylation of a phenol, ensure no residual peak at 3.9 ppm (indicating potential methyl impurities or solvent contamination like methyl iodide if used).
Troubleshooting & Validation
Problem: The aromatic signal appears as a broad singlet or messy triplet.
-
Cause: Poor shimming or low-field NMR (300 MHz) causing overlap of the
and coupling constants. -
Solution: Run a 19F-decoupled 1H NMR (if hardware permits). This will collapse the aromatic signal into a clean singlet, confirming the chemical equivalence of H4 and H6.
Problem: Integration of the propoxy triplet (4.1 ppm) is > 2.0.
-
Cause: Overlap with residual solvent or water.
-
Solution: Check for water in
(approx 1.56 ppm) or HDO.[4] Ensure the sample is dry.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[5] NMR Chemical Shifts of Common Solvents as Trace Impurities. Journal of Organic Chemistry. [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard reference for H-F coupling constants).
-
National Center for Biotechnology Information (PubChem). 1,3-Difluorobenzene Spectral Data. [Link]
-
Reich, H. J. (2024). Bordwell pKa Table and NMR Data Collections. University of Wisconsin-Madison. [Link]
Sources
Comprehensive Elemental Analysis of C₉H₉F₂IO Derivatives: A Platform Comparison Guide
As drug development and advanced materials research increasingly rely on highly halogenated organic frameworks, the accurate elemental profiling of these compounds has become a critical analytical bottleneck. Derivatives based on the C₉H₉F₂IO backbone present a unique challenge: they contain both highly stable carbon-fluorine (C-F) bonds and a massive mass fraction of iodine.
As an Application Scientist, I frequently see laboratories attempt to force these refractory compounds through standard CHNS/O analyzers, resulting in poisoned catalysts, destroyed quartz tubes, and skewed data. This guide objectively compares the performance of modified Automated CHNS/O Analyzers , Combustion Ion Chromatography (CIC) , and Triple Quadrupole ICP-MS (TQ-ICP-MS) to help you select the right instrumentation for complete elemental characterization.
The Analytical Challenge: Theoretical Composition vs. Chemical Reality
Before selecting an instrument, we must establish the theoretical baseline of our target molecule. For a standard C₉H₉F₂IO derivative, the molar mass is 298.07 g/mol .
Table 1: Theoretical Mass Distribution of C₉H₉F₂IO
| Element | Atomic Mass ( g/mol ) | Atoms per Molecule | Total Mass Contribution | Theoretical Mass % |
| Carbon (C) | 12.011 | 9 | 108.099 | 36.27% |
| Hydrogen (H) | 1.008 | 9 | 9.072 | 3.04% |
| Oxygen (O) | 15.999 | 1 | 15.999 | 5.37% |
| Fluorine (F) | 18.998 | 2 | 37.996 | 12.75% |
| Iodine (I) | 126.904 | 1 | 126.904 | 42.58% |
The Causality of Interference: The difficulty in analyzing this compound lies in the 12.75% Fluorine and 42.58% Iodine content.
-
Fluorine: During standard combustion, fluorine reacts with the quartz (SiO₂) walls of the combustion tube to form volatile silicon tetrafluoride (SiF₄). SiF₄ mimics CO₂ in thermal conductivity detectors (TCD), leading to falsely elevated carbon readings[1].
-
Iodine: At 42.58% by mass, iodine rapidly saturates standard reduction catalysts. It forms I₂ gas, which condenses in cooler zones of the analyzer, causing severe memory effects and poisoning the copper granules used for NOₓ reduction[2].
Analytical Platform Comparison
To achieve total elemental closure, laboratories must strategically deploy specialized instrumentation. Below is an objective comparison of the three leading methodologies.
Fig 1. Decision matrix for elemental analysis of highly halogenated organics.
A. Modified Automated CHNS/O Analyzers (e.g., PerkinElmer 2400, Elementar UNICUBE)
-
Mechanism: High-temperature (990°C–1200°C) oxidation followed by TCD detection.
-
Performance on C₉H₉F₂IO: Excellent for C, H, and O, only if heavily modified. The system must be packed with silver tungstate on magnesium oxide (MgO) to scrub halogens[2].
-
Verdict: Mandatory for organic backbone verification, but incapable of quantifying the F and I fractions.
B. Combustion Ion Chromatography (CIC) (e.g., Analytik Jena, Metrohm)
-
Mechanism: Pyrohydrolytic combustion followed by aqueous absorption and anion-exchange chromatography[3][4].
-
Performance on C₉H₉F₂IO: The gold standard for total F and I. The addition of water vapor during combustion prevents SiF₄ formation and converts all halogens to measurable HF and HI[5].
-
Verdict: The most robust and accurate method for bulk halogen quantification in pharmaceutical derivatives.
C. Triple Quadrupole ICP-MS (TQ-ICP-MS) (e.g., Thermo Fisher iCAP TQe)
-
Mechanism: Argon plasma ionization with mass spectrometry detection.
-
Performance on C₉H₉F₂IO: Exceptional for trace iodine, but struggles with bulk fluorine due to its high first ionization potential (17.42 eV). Requires advanced chemical resolution (mixing with Barium to form BaF⁺) to detect fluorine[6].
-
Verdict: Overkill for bulk assay (>10% mass fraction) but essential if you are looking for trace halogenated impurities or degradants[7].
Table 2: Comparative Experimental Recovery Data for C₉H₉F₂IO
| Element | Theoretical % | Modified CHNS/O Recovery | CIC Recovery | TQ-ICP-MS Recovery (Trace Mode) |
| Carbon | 36.27% | 36.15 ± 0.20% | N/A | N/A |
| Hydrogen | 3.04% | 3.08 ± 0.05% | N/A | N/A |
| Fluorine | 12.75% | Interference (SiF₄) | 12.68 ± 0.12% | 12.55 ± 0.40% (Ba-shift) |
| Iodine | 42.58% | Catalyst Poisoning | 42.45 ± 0.25% | 42.60 ± 0.10% |
Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific chemical causality to overcome the C₉H₉F₂IO matrix.
Protocol 1: C, H, O Profiling via Modified CHNS Analysis
Objective: Quantify the organic backbone while suppressing halogen interference.
-
System Preparation: Pack the primary combustion tube with a heavy excess of chromium oxide (oxidation catalyst) and a specialized scrubbing mixture of silver tungstate on magnesium oxide [2].
-
Causality: The silver precipitates iodine as stable AgI, preventing downstream poisoning. The MgO traps HF gas, preventing the formation of SiF₄ that would otherwise inflate the carbon peak[1].
-
-
Sample Weighing & Matrix Modification: Weigh 2.0–3.0 mg of the C₉H₉F₂IO sample into a tin capsule. Add 1.0 mg of Vanadium Pentoxide (V₂O₅).
-
Causality: Highly fluorinated aromatics are refractory (resistant to combustion). V₂O₅ acts as a potent oxygen donor and fluxing agent, ensuring complete mineralization of the C-F bonds.
-
-
Validation Check: Run a blank tin capsule to establish the baseline. Run a certified standard (e.g., 4-fluorobenzoic acid) to verify that the MgO scrubber is actively suppressing fluorine interference.
-
Execution: Combust at 990°C in an oxygen-rich environment. Route the purified CO₂ and H₂O gases through the TCD for quantification.
Protocol 2: Total F and I Quantification via Combustion Ion Chromatography (CIC)
Objective: Completely mineralize the sample and quantify halogens without loss.
Fig 2. Combustion Ion Chromatography (CIC) mechanistic pathway for halogen quantification.
-
Sample Introduction: Introduce 5.0 mg of the sample into a quartz boat using an automated sampler[5].
-
Pyrohydrolytic Combustion: Push the boat into a dual-zone furnace at 1050°C under a stream of Argon and Oxygen saturated with water vapor.
-
Causality: Standard combustion of C₉H₉F₂IO yields F₂ and I₂ gases, which have poor aqueous solubility. The injected water vapor (pyrohydrolysis) provides the hydrogen atoms necessary to force the formation of highly soluble Hydrogen Fluoride (HF) and Hydrogen Iodide (HI)[4].
-
-
Gas Absorption: Route the effluent gases into an absorber unit containing an aqueous solution of 50 mg/L H₂O₂.
-
Causality: Hydrogen peroxide acts as an oxidizing agent in the liquid phase, ensuring that any transient iodine species are fully stabilized as iodide (I⁻) before chromatographic separation[5].
-
-
Chromatographic Separation: Automatically transfer a 500 µL aliquot of the absorption solution onto an anion-exchange column (e.g., Metrosep A Supp 5). Detect F⁻ and I⁻ via suppressed conductivity.
-
Validation Check: Calibrate the IC using certified mixed halide standards. Ensure the recovery of a known fluorinated/iodinated reference material falls within the 98-102% acceptance criteria.
Conclusion
For C₉H₉F₂IO derivatives, no single instrument provides the complete empirical formula. A dual-platform approach is mandatory. Modified CHNS/O analysis remains the most reliable method for verifying the carbon/hydrogen backbone, provided aggressive halogen scrubbers (Ag/MgO) are utilized. However, for the precise quantification of the massive 55.33% combined halogen mass fraction, Combustion Ion Chromatography (CIC) is the undisputed superior technology, leveraging pyrohydrolysis to bypass the severe limitations of traditional combustion.
References
-
QA Group. "combustion ion chromatography (CIC) - Quality Analysis". URL: [Link]
-
Rice University Shared Equipment Authority. "CIC Combustion Ion Chromatography". URL: [Link]
-
Analytik Jena. "DIN 38409-59: Determination of Adsorbable Organically Bound Fluorine, Chlorine, Bromine, and Iodine". URL: [Link]
-
PE Polska. "The Elemental Analysis of Various Classes of Chemical Compounds Using CHN". URL: [Link]
-
University of Vienna - Mikroanalytisches Laboratorium. "Methods - C/H/N". URL: [Link]
-
ResearchGate. "Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS)". URL: [Link]
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- 1. C/H/N [mikrolabor.univie.ac.at]
- 2. pepolska.pl [pepolska.pl]
- 3. Combustion ion chromatography for the analysis of halogens and sulphur [qa-group.com]
- 4. DIN 38409-59 - Analytik Jena [analytik-jena.com]
- 5. research.rice.edu [research.rice.edu]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling 1,3-Difluoro-5-iodo-2-propoxybenzene
Topic: Audience: Researchers, scientists, and drug development professionals.[1]
Executive Safety Directive
Compound Status: High-Potency Intermediate (Presumed) Primary Hazard Class: Irritant (Skin/Eye/Respiratory) | Potential Organofluorine Toxicity Immediate Action: Handle strictly within a certified chemical fume hood.[1] Do not handle on an open bench.
As a Senior Application Scientist, I am providing this guide based on the Precautionary Principle . Specific toxicological data for 1,3-Difluoro-5-iodo-2-propoxybenzene is limited in public repositories.[1] Therefore, we must infer hazards based on its Structure-Activity Relationship (SAR): the lipophilic propoxy tail facilitates skin permeation, while the halogenated core (iodine/fluorine) suggests potential reactivity and systemic toxicity.[1]
Part 1: Risk Assessment & PPE Logic
Effective safety is not just about wearing gear; it is about understanding the why behind the barrier.
Structure-Activity Hazard Analysis
| Structural Feature | Inferred Hazard | Operational Implication |
| Propoxy Group (-OC3H7) | Enhanced Lipophilicity: Increases the compound's ability to penetrate the stratum corneum (skin barrier).[1][2] | Critical: Standard single-layer nitrile gloves are insufficient for prolonged contact.[1][3] Double-gloving is mandatory.[1] |
| Aryl Iodine (-I) | Reactivity/Toxicity: Heavy atom substitution often correlates with higher biological activity and alkylating potential in metabolic pathways.[1] | Critical: Inhalation protection via engineering controls (Fume Hood) is non-negotiable to prevent systemic absorption. |
| Difluoro Motif (-F2) | Metabolic Stability: Fluorine-carbon bonds are strong, potentially leading to bioaccumulation or specific organofluorine toxicity.[1] | Critical: All waste must be segregated into "Halogenated" streams to prevent downstream environmental contamination.[1] |
Part 2: PPE Matrix (Personal Protective Equipment)
This system is designed to create redundancy. If one barrier fails, the next protects you.[1]
Hand Protection (The "Double-Shell" Protocol)[1]
-
Primary Layer (Inner): 4 mil Nitrile (Examination grade).
-
Secondary Layer (Outer): 5-8 mil Nitrile (Extended cuff) OR Silver Shield® (Laminate) for bulk handling (>10g).[1]
-
Logic: Halogenated aromatic ethers can degrade nitrile over time.[1] The outer glove takes the mechanical stress and initial splash; the inner glove protects against permeation during doffing.
-
Validation: Inspect gloves for pinholes by trapping air and squeezing before donning.
Eye & Face Protection[1][2][4][5][6][7]
-
Standard Handling: Chemical Splash Goggles (ANSI Z87.1+).[1] Safety glasses are insufficient due to the risk of liquid splash or aerosol migration.
-
Bulk/High-Risk: Face shield worn over goggles.[1]
Body Protection
-
Torso: Chemical-resistant lab coat (poly-cotton blend minimum; Tyvek® sleeves recommended for synthesis steps).[1]
-
Feet: Closed-toe, non-perforated leather or synthetic leather shoes.[1]
Respiratory Protection
-
Primary Control: Variable Air Volume (VAV) Fume Hood operating at 80–100 fpm face velocity.
-
Secondary (Emergency Only): Half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges if spill occurs outside the hood.
Part 3: Operational Workflow & Visualization
Safety is a process, not a product.[1] Follow this logic flow to ensure containment.
Figure 1: Operational safety workflow ensuring containment before and during handling.
Part 4: Step-by-Step Handling Protocol
Phase A: Preparation
-
Hood Verification: Check the flow monitor. Ensure the sash is at the working height (usually 18 inches).
-
De-static: If the compound is a solid, use an antistatic gun or ionizer. Fluorinated solids are prone to static charge, which can cause "jumping" and aerosolization during weighing.[1]
-
Spill Tray: Place all balances and reaction vessels inside a secondary containment tray within the hood.
Phase B: Active Handling (Weighing & Transfer)
-
The "Clean/Dirty" Hand Rule: Keep your dominant hand "dirty" (touching spatulas/flasks) and your non-dominant hand "clean" (touching sash/notebook).
-
Transfer: Do not transfer open vessels between hoods. Cap all vials inside the hood before moving them.
-
Solvent Choice: When dissolving, avoid highly volatile solvents (like ether) if possible, as they facilitate the spread of the compound into the hood atmosphere. Use DCM or Ethyl Acetate if compatible, but treat the resulting solution as highly penetrating.[1]
Phase C: Decontamination & Doffing[1]
-
Wipe Down: Wipe the exterior of the container with a solvent-dampened Kimwipe before returning it to storage. Dispose of the Kimwipe as hazardous waste.
-
Outer Glove Removal: Remove outer gloves inside the hood. Turn them inside out to trap residues.
-
Hand Wash: Wash hands with soap and water immediately after removing inner gloves.[1]
Part 5: Disposal & Emergency Logistics
Waste Disposal Plan
-
Segregation: Do NOT mix with non-halogenated solvents (e.g., acetone washings).[1] Burning halogenated waste requires specialized scrubbers to capture acid gases (HF/HI). Mixing them increases disposal costs and risks.
-
Labeling: Clearly tag as "Contains Organic Fluorine/Iodine."
Emergency Response
| Incident | Protocol |
| Skin Contact | 1. Peel: Remove contaminated clothing immediately.[1] 2. Flush: Wash with soap and water for 15 minutes. Avoid organic solvents (ethanol) which may enhance absorption. |
| Eye Contact | 1. Irrigate: Use eyewash station for 15 minutes. Hold eyelids open. 2. Seek: Medical attention immediately (ophthalmology). |
| Spill (<10mL) | 1. Evacuate: Alert nearby lab mates. 2. Absorb: Use a spill pillow or vermiculite.[1] 3. Collect: Place in a sealed bag labeled as hazardous waste. |
References
-
Occupational Safety and Health Administration (OSHA). (2011). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). United States Department of Labor. [Link]1]
-
National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[5] The National Academies Press. [Link]1]
-
American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories.[6] ACS Committee on Chemical Safety.[1] [Link]1]
-
PubChem. (n.d.).[1] Compound Summary: Halogenated Benzenes (General Safety Data).[1] National Library of Medicine. [Link]1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
